molecular formula C14H13NO2 B5628216 N-(3-hydroxyphenyl)-4-methylbenzamide

N-(3-hydroxyphenyl)-4-methylbenzamide

Cat. No.: B5628216
M. Wt: 227.26 g/mol
InChI Key: IWBFDNSNIZBSOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-hydroxyphenyl)-4-methylbenzamide is a chemical compound featuring a benzamide core substituted with a 4-methylphenyl group and a 3-hydroxyphenyl moiety. Compounds within this class are of significant interest in medicinal and pharmaceutical chemistry research due to their potential as building blocks for drug discovery. Benzamide derivatives are frequently investigated for their diverse biological activities and their ability to interact with various enzymatic targets . Researchers utilize these structures in the development of potential inhibitors for enzymes relevant to neurodegenerative diseases . The presence of the hydroxyphenyl group is a common feature in molecules studied for antioxidant properties and as tyrosinase inhibitors, which are relevant in cosmetic and food science research . As a high-purity reference standard, this product is intended for use in assay development, high-throughput screening, and structure-activity relationship (SAR) studies. It is supplied for research and development purposes only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(3-hydroxyphenyl)-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2/c1-10-5-7-11(8-6-10)14(17)15-12-3-2-4-13(16)9-12/h2-9,16H,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWBFDNSNIZBSOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

N-(3-hydroxyphenyl)-4-methylbenzamide CAS 313493-69-5 properties

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide: N-(3-hydroxyphenyl)-4-methylbenzamide (CAS 313493-69-5)

Executive Summary & Chemical Identity

This compound (CAS 313493-69-5) is a highly versatile, low-molecular-weight chemical entity frequently utilized as a privileged scaffold and building block in medicinal chemistry[1]. Characterized by its central amide linker bridging a 3-hydroxyphenyl ring and a 4-methylphenyl ring, this compound offers a precise spatial arrangement of hydrogen bond donors, acceptors, and hydrophobic interaction sites[1].

As a Senior Application Scientist, I have observed that fragments of this nature are indispensable for hit-to-lead optimization campaigns. They provide an ideal structural foundation for the development of targeted therapeutics, particularly in the design of kinase inhibitors, antitubercular agents[2], and multidrug resistance (MDR) reversal agents[3].

Physicochemical Profiling & Structural Dynamics

Understanding the physicochemical properties of CAS 313493-69-5 is critical for predicting its pharmacokinetic behavior, membrane permeability, and target engagement potential.

Table 1: Physicochemical Properties of this compound [1]

PropertyValuePharmacological Significance
Molecular Formula C14H13NO2Optimal for fragment-based or lead-like elaboration.
Molecular Weight 227.26 g/mol Well below the 500 Da limit of Lipinski's Rule of Five, allowing ample room for functionalization.
LogP 2.82Ideal lipophilicity for passive membrane permeability and oral bioavailability.
Topological Polar Surface Area 40.95 ŲExcellent for cellular penetration; TPSA < 90 Ų suggests potential blood-brain barrier (BBB) penetration if required.
H-Bond Donors 2 (-OH, -NH)Facilitates critical interactions with target protein hinge regions or specific binding pockets.
H-Bond Acceptors 2 (-OH, C=O)Enhances target affinity and aqueous solubility.
Rotatable Bonds 2Low conformational entropy penalty upon binding to a target protein.

Causality in Design: The meta-hydroxyl group is strategically positioned to act as a versatile hydrogen bond donor/acceptor, often engaging with the hinge region of kinases or the polar residues of bacterial targets[2]. Conversely, the 4-methyl group provides a hydrophobic anchor, enabling favorable van der Waals interactions within lipophilic sub-pockets[2][3]. The rigid amide bond restricts conformational flexibility (only 2 rotatable bonds), which minimizes the entropic penalty upon target binding, thereby enhancing overall binding affinity.

Pharmacological Applications & Scaffold Utility

The structural architecture of this compound has been successfully integrated into various therapeutic discovery programs:

  • Antitubercular Agents: Derivatives incorporating the 3-hydroxyphenyl and 4-methylbenzamide moieties, such as meta-amido bromophenols, have been identified as potent inhibitors of Mycobacterium tuberculosis H37Ra and multidrug-resistant strains[2]. The hydrophobic and π–π interactions provided by the 4-methylphenyl group are crucial for penetrating the complex mycobacterial cell wall and engaging the target[2].

  • MDR Reversal Agents: Elaborations of this scaffold have been utilized in the structure-based discovery of pyrimidine aminobenzene derivatives. These compounds act as potent oral reversal agents against P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP)-mediated multidrug resistance in cancer cells, restoring the efficacy of standard chemotherapeutics[3].

  • Neurological & Sexual Dysfunction: Benzamide derivatives sharing similar structural motifs have been patented for their utility in treating sexual dysfunction by modulating central dopaminergic pathways (e.g., PVN and MPOA nuclei)[4].

Experimental Protocols: Synthesis and Assay Preparation

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems.

Protocol 1: Standardized Synthesis and Purification

The synthesis of this compound is achieved via a classic amidation reaction between 3-aminophenol and 4-methylbenzoyl chloride[5][6].

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve 3-aminophenol (1.0 eq) in anhydrous dichloromethane (DCM). Add triethylamine (TEA, 1.5 eq) as a non-nucleophilic base.

    • Causality: TEA acts as an acid scavenger to neutralize the HCl generated during the reaction, preventing the protonation of the 3-aminophenol amine, which would otherwise halt the nucleophilic attack.

  • Activation & Addition: Cool the mixture to 0°C using an ice bath. Add 4-methylbenzoyl chloride (1.1 eq) dropwise over 15 minutes[5].

    • Causality: Cooling to 0°C and dropwise addition control the reaction exotherm and suppress the formation of di-acylated side products (e.g., esterification of the meta-hydroxyl group).

  • Reaction Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) solvent system.

    • Self-Validation: The disappearance of the 3-aminophenol spot (visualized under UV 254 nm or with ninhydrin stain) confirms reaction completion. Do not proceed to quench until the starting material is fully consumed.

  • Quench & Workup: Quench the reaction by adding saturated aqueous ammonium chloride (NH4Cl).

    • Causality: NH4Cl safely neutralizes excess TEA and hydrolyzes any unreacted acid chloride without causing basic hydrolysis of the newly formed amide bond.

  • Extraction: Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure[5].

  • Purification: Recrystallize the crude solid from an ethanol/water mixture to yield the pure this compound[2].

Workflow Start Reagents: 3-Aminophenol + 4-Methylbenzoyl Chloride Reaction Amidation Reaction (DCM, TEA, 0°C to RT) Start->Reaction Monitor TLC Monitoring (Hexane:EtOAc) Reaction->Monitor Monitor->Reaction Incomplete Quench Quench & Extraction (Aqueous NH4Cl / DCM) Monitor->Quench Complete Purify Purification (Recrystallization) Quench->Purify Product Pure Product CAS 313493-69-5 Purify->Product

Figure 1: Step-by-step synthetic workflow and purification logic for CAS 313493-69-5.

Protocol 2: In Vitro Screening Preparation

For researchers utilizing this compound in biological assays, proper handling is paramount to avoid false negatives due to compound precipitation.

Step-by-Step Methodology:

  • Stock Solution: Weigh the purified compound and dissolve it in 100% molecular biology-grade Dimethyl Sulfoxide (DMSO) to create a 10 mM stock solution.

    • Causality: The LogP of 2.82 indicates poor aqueous solubility[1]. DMSO ensures complete solvation of the hydrophobic 4-methylphenyl moiety while stabilizing the polar groups.

  • Storage: Aliquot the stock solution into amber microcentrifuge tubes and store at -20°C.

    • Causality: Aliquoting prevents repeated freeze-thaw cycles, which can introduce atmospheric moisture into the hygroscopic DMSO, leading to compound precipitation over time.

  • Assay Dilution: Perform serial dilutions in the specific assay buffer immediately prior to use. Ensure the final DMSO concentration in the biological assay does not exceed 1% (v/v).

    • Self-Validation: Always run a vehicle control (1% DMSO in buffer) alongside the compound to validate that observed biological effects (e.g., cytotoxicity or target inhibition) are due to the compound itself and not solvent-induced toxicity[3].

References

  • Title: Discovery of meta-Amido Bromophenols as New Antitubercular Agents Source: J-Stage URL: [Link]

  • Title: Structure-Based Discovery of Pyrimidine Aminobenzene Derivatives as Potent Oral Reversal Agents against P-gp- and BCRP-Mediated Multidrug Resistance Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

  • Title: US7528134B2 - Acetamides and benzamides that are useful in treating sexual dysfunction Source: Google Patents URL
  • Title: US6143764A - Quinoline and quinazoline derivatives inhibiting platelet-derived growth factor receptor autophosphorylation Source: Google Patents URL
  • Title: PRICE LIST (PL-06) - Advent Chembio (4-Methylbenzoyl chloride Synthesis) Source: Advent Chembio URL: [Link]

Sources

Technical Guide: Chemical Structure & Synthesis of N-(3-hydroxyphenyl)-4-methylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical structure, synthesis, and characterization of N-(3-hydroxyphenyl)-4-methylbenzamide . This document is structured for researchers and drug development professionals, focusing on actionable process chemistry and structural analysis.

Executive Summary

This compound is a diaryl amide featuring a 4-methylphenyl (p-tolyl) moiety linked via an amide bond to a 3-hydroxyphenyl (resorcinol-derived) ring.[1] It serves as a critical intermediate in medicinal chemistry, particularly in the design of kinase inhibitors and hydrolase modulators. Its structure represents a "privileged scaffold," offering specific vectors for hydrogen bonding (phenolic -OH, amide -NH, amide -C=O) and hydrophobic interactions (tolyl methyl group).

Chemical Identity & Structural Analysis[1][2][3][4][5][6]

Nomenclature and Identifiers[3][5][6]
  • IUPAC Name: this compound

  • Synonyms: 3'-Hydroxy-4-methylbenzanilide; 4-Methyl-N-(3-hydroxyphenyl)benzamide.

  • Molecular Formula:

    
    [2][3]
    
  • Molecular Weight: 227.26 g/mol [1][3]

  • SMILES: Cc1ccc(cc1)C(=O)Nc2cccc(O)c2

  • InChIKey: IWBFDNSNIZBSOW-UHFFFAOYSA-N

Physicochemical Properties
PropertyValueStructural Origin
LogP (Predicted) 2.83Hydrophobic tolyl ring balances polar amide/phenol.
H-Bond Donors 2Phenolic -OH, Amide -NH.
H-Bond Acceptors 2Amide Carbonyl (C=O), Phenolic Oxygen.
pKa (Phenol) ~9.8Acidic proton on the 3-hydroxy ring.
pKa (Amide) ~15Non-ionizable under physiological conditions.
Rotatable Bonds 2C(aryl)-C(carbonyl) and N(amide)-C(aryl).
Isomer Distinction (Critical)

Researchers must distinguish this compound from its reverse-amide isomer, 3-hydroxy-N-(4-methylphenyl)benzamide .

  • Target Compound: 4-Methylbenzoic acid derivative (Carbonyl attached to Tolyl ring).

  • Isomer: 3-Hydroxybenzoic acid derivative (Carbonyl attached to Phenol ring).

  • Differentiation: The target compound yields 4-methylbenzoic acid upon hydrolysis, whereas the isomer yields 4-methylaniline.

Synthetic Pathways & Process Chemistry

The synthesis follows a nucleophilic acyl substitution mechanism. The optimal protocol employs Schotten-Baumann conditions or anhydrous coupling to prevent esterification of the phenol.

Reaction Mechanism

The 3-aminophenol nucleophile attacks the electrophilic carbonyl carbon of 4-methylbenzoyl chloride. The base neutralizes the HCl byproduct, driving the equilibrium forward.

Synthesis Reagent1 4-Methylbenzoyl Chloride (Electrophile) Intermediate Tetrahedral Intermediate Reagent1->Intermediate Nucleophilic Attack Reagent2 3-Aminophenol (Nucleophile) Reagent2->Intermediate Product N-(3-hydroxyphenyl)- 4-methylbenzamide Intermediate->Product Elimination of Cl- Byproduct HCl (Neutralized by Base) Intermediate->Byproduct

Figure 1: Reaction pathway for the acylation of 3-aminophenol.

Experimental Protocol (Standardized)

Objective: Synthesis of this compound (10 mmol scale).

Reagents:

  • 3-Aminophenol (1.09 g, 10 mmol)

  • 4-Methylbenzoyl chloride (1.54 g, 10 mmol)

  • Triethylamine (TEA) (1.5 mL, 11 mmol) or Pyridine

  • Dichloromethane (DCM) (anhydrous, 50 mL)

Step-by-Step Procedure:

  • Solubilization: Dissolve 3-aminophenol (1.09 g) in anhydrous DCM (30 mL) in a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Base Addition: Add Triethylamine (1.5 mL) and cool the mixture to 0°C using an ice bath. Rationale: Cooling controls the exotherm of the acylation; TEA scavenges HCl.

  • Acylation: Dropwise add a solution of 4-methylbenzoyl chloride (1.54 g) in DCM (20 mL) over 15 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC (50:50 Ethyl Acetate:Hexane).

  • Quench & Wash: Quench with water (20 mL). Transfer to a separatory funnel. Wash the organic layer with 1M HCl (to remove unreacted amine), saturated NaHCO3 (to remove unreacted acid chloride/acid), and brine.

  • Purification: Dry organic layer over MgSO4, filter, and concentrate in vacuo. Recrystallize the crude solid from Ethanol/Water (9:1) to obtain white crystals.

Spectroscopic Characterization

The structural integrity is validated by the distinct signals of the p-tolyl group and the meta-substituted phenol.

Nuclear Magnetic Resonance (NMR) Prediction
NucleusShift (δ ppm)MultiplicityIntegrationAssignment
1H 10.05Singlet (br)1HAmide NH
1H 9.40Singlet (br)1HPhenolic OH
1H 7.85Doublet (J=8Hz)2HTolyl Ar-H (Ortho to C=O)
1H 7.30Doublet (J=8Hz)2HTolyl Ar-H (Meta to C=O)
1H 7.35Singlet (t)1HPhenol Ar-H (C2, between N and O)
1H 7.10Triplet1HPhenol Ar-H (C5)
1H 6.50-6.90Multiplet2HPhenol Ar-H (C4, C6)
1H 2.38Singlet3HTolyl CH3

Note: Shifts are referenced to DMSO-d6. The amide and hydroxyl protons are exchangeable with D2O.

Mass Spectrometry (MS)
  • Ionization: ESI+ (Electrospray Ionization)

  • Molecular Ion [M+H]+: m/z 228.1[2]

  • Fragmentation Pattern:

    • m/z 119 (4-methylbenzoyl cation, [CH3-Ph-CO]+) – Diagnostic Peak.

    • m/z 109 (3-aminophenol radical cation).

Structural Biology & Pharmacophore Modeling

This molecule acts as a hydrogen bond "bridge," capable of donating two protons and accepting two. This makes it an ideal probe for binding pockets containing Asp/Glu (acceptors) or Ser/Thr (donors).

Pharmacophore Map

The 3D conformation typically adopts a trans-amide geometry to minimize steric clash between the aryl rings.

Pharmacophore Donor1 H-Bond Donor (Phenolic -OH) Target_Glu Target: Glu/Asp Residue Donor1->Target_Glu H-Bond (Strong) Donor2 H-Bond Donor (Amide -NH) Donor2->Target_Glu H-Bond Acceptor1 H-Bond Acceptor (Carbonyl =O) Target_Ser Target: Ser/Thr Residue Acceptor1->Target_Ser H-Bond Hydrophobic1 Hydrophobic Core (Tolyl Methyl) Target_Pocket Hydrophobic Pocket Hydrophobic1->Target_Pocket Van der Waals

Figure 2: Pharmacophore mapping of this compound interacting with a hypothetical protein binding site.

Biological Relevance

While often used as a library compound, this scaffold mimics the binding mode of Type II kinase inhibitors (which often utilize an amide linker to anchor into the hinge region or the DFG-out pocket). The 3-hydroxy group mimics the ribose interaction of ATP or serves as a solvent-exposed polar handle.

References

  • General Synthesis of Benzanilides: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 6th Ed., Wiley-Interscience, 2007.
  • Related Benzamide Bioactivity: Abbasi, M. A., et al. "Synthesis and Pharmacological Activities of N-(3-Hydroxyphenyl) Benzamide and its 3-O-Derivatives."[4][5] Pakistan Journal of Chemistry, 2014, 4(1), 26-30.[5]

  • Chemical Properties & Isomer Data: PubChem Compound Summary for N-(4-methylphenyl)benzamide (Isomer comparison). National Center for Biotechnology Information.

  • Spectral Data Correlation: SDBS (Spectral Database for Organic Compounds), AIST, Japan. (Reference for 4-methylbenzamide and 3-aminophenol fragment shifts).

Sources

An In-depth Technical Guide to N-(3-hydroxyphenyl)-4-methylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-(3-hydroxyphenyl)-4-methylbenzamide, a member of the versatile benzamide class of chemical compounds. Benzamides are a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with diverse pharmacological activities, including but not limited to CNS agents, antiemetics, and enzyme inhibitors.[1] This guide details the fundamental molecular and physical properties of this compound, outlines a robust synthetic protocol, and presents a thorough analysis of its spectroscopic characteristics. The information herein is intended to equip researchers and drug development professionals with the foundational knowledge required for the effective synthesis, characterization, and exploration of this compound's potential applications.

Molecular and Physicochemical Properties

This compound is a solid organic compound with the molecular formula C₁₄H₁₃NO₂ and a molecular weight of 227.26 g/mol .[2][3] Its structure features a central amide linkage connecting a 4-methylbenzoyl group to a 3-hydroxyphenyl moiety. This unique arrangement of functional groups imparts specific physicochemical properties that are critical for its behavior in biological and chemical systems.

PropertyValueSource
Molecular Formula C₁₄H₁₃NO₂[2]
Molecular Weight 227.26 g/mol [3]
Appearance Solid[2]
InChI Key PTWBIHKNVHUCSO-UHFFFAOYSA-N[2]
SMILES O=C(C1=CC(O)=CC=C1)NC(C=C2)=CC=C2C[2]

Synthesis and Mechanism

The synthesis of this compound is typically achieved through a nucleophilic acyl substitution reaction. A common and effective method involves the condensation of 3-aminophenol with 4-methylbenzoyl chloride.[4][5]

Reaction Mechanism

The reaction proceeds via the nucleophilic attack of the amino group of 3-aminophenol on the electrophilic carbonyl carbon of 4-methylbenzoyl chloride. The lone pair of electrons on the nitrogen atom initiates the attack, leading to the formation of a tetrahedral intermediate. Subsequently, the intermediate collapses, expelling a chloride ion as the leaving group and forming the stable amide bond. A base, such as pyridine or triethylamine, is often included to neutralize the hydrochloric acid byproduct.

Caption: Synthesis of this compound.

Experimental Protocol

This protocol is adapted from established procedures for the synthesis of related benzamide derivatives.[6]

Materials:

  • 3-Aminophenol

  • 4-Methylbenzoyl chloride

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (Et₃N) or Pyridine

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and Hexane for elution

Procedure:

  • In a round-bottom flask, dissolve 3-aminophenol (1.0 equivalent) in anhydrous DCM.

  • Add triethylamine or pyridine (1.1 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of 4-methylbenzoyl chloride (1.05 equivalents) in anhydrous DCM to the stirred mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water.

  • Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.

Spectroscopic Characterization

Comprehensive spectroscopic analysis is essential for the unambiguous identification and characterization of this compound.

Infrared (IR) Spectroscopy
  • N-H Stretch: A sharp peak around 3300-3500 cm⁻¹

  • O-H Stretch: A broad peak in the region of 3200-3600 cm⁻¹

  • C=O (Amide I) Stretch: A strong absorption band around 1630-1680 cm⁻¹

  • N-H Bend (Amide II): A peak in the range of 1510-1570 cm⁻¹

  • C-N Stretch: An absorption band around 1200-1350 cm⁻¹

  • Aromatic C-H Stretch: Peaks typically observed above 3000 cm⁻¹

  • Aromatic C=C Stretch: Multiple bands in the 1400-1600 cm⁻¹ region

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum provides detailed information about the chemical environment of the hydrogen atoms in the molecule. Based on the structure, the following proton signals are anticipated:

  • A singlet for the methyl group (Ar-CH₃) protons around 2.3-2.5 ppm.

  • A series of multiplets in the aromatic region (approximately 6.5-8.0 ppm) corresponding to the protons on the two phenyl rings.

  • A broad singlet for the amide (N-H) proton, the chemical shift of which can be variable and influenced by solvent and concentration.

  • A singlet for the hydroxyl (O-H) proton, which is also subject to exchange and may appear as a broad signal.

¹³C NMR: The carbon-13 NMR spectrum reveals the number and types of carbon atoms present. The expected signals for this compound include:

  • A signal for the methyl carbon (Ar-CH₃) around 20-25 ppm.

  • Multiple signals in the aromatic region (approximately 110-160 ppm) for the carbons of the phenyl rings.

  • A signal for the carbonyl carbon (C=O) in the downfield region, typically around 165-175 ppm.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak [M]⁺ would be observed at m/z 227. The fragmentation pattern is expected to show characteristic losses, such as the cleavage of the amide bond, leading to fragment ions corresponding to the 4-methylbenzoyl cation (m/z 119) and the 3-hydroxyphenylaminyl radical or related ions.

Potential Applications and Future Directions

The benzamide scaffold is a privileged structure in drug discovery, with derivatives exhibiting a wide range of biological activities.[1] For instance, certain benzamides act as histone deacetylase (HDAC) inhibitors, which are a promising class of anti-cancer agents.[8] The presence of the hydroxyl group on the phenyl ring of this compound offers a site for further chemical modification, allowing for the generation of a library of derivatives for structure-activity relationship (SAR) studies.

Future research could focus on:

  • Biological Screening: Evaluating the compound and its derivatives against a panel of biological targets, such as enzymes (e.g., kinases, HDACs) and receptors (e.g., dopamine, serotonin receptors).

  • SAR Studies: Synthesizing a series of analogs with modifications to the hydroxyphenyl and methylphenyl rings to understand the structural requirements for biological activity.

  • Material Science Applications: Exploring the use of this compound as a building block for functional polymers and materials, leveraging its hydrogen bonding capabilities.

Conclusion

This compound is a compound of significant interest due to its membership in the pharmacologically important benzamide family. This guide has provided a detailed overview of its fundamental properties, a reliable synthetic methodology, and a predictive analysis of its spectroscopic characteristics. The information presented serves as a valuable resource for researchers and scientists engaged in the synthesis, characterization, and exploration of novel benzamide derivatives for applications in drug discovery and materials science.

References

  • Design, synthesis and preliminary biological evaluation of N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) derivatives as novel histone deacetylase inhibitors. PubMed. [Link]

  • 13C NMR Spectrum (1D, 201 MHz, H2O, predicted) (NP0227475). NP-MRD. [Link]

  • Benzamide, 4-methyl-. NIST WebBook. [Link]

  • Synthesis and Pharmacological Activities of N-(3-Hydroxyphenyl) Benzamide and its 3-O-Derivatives. Pakistan Journal of Chemistry. [Link]

  • Synthesis and Pharmacological Activities of N-(3-Hydroxyphenyl) Benzamide and its 3-O-Derivatives. Chem Publishers. [Link]

  • Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Letters in Applied NanoBioScience. [Link]

Sources

The Benzamide Scaffold in Medicinal Chemistry: A Technical Guide to Library Design and Screening

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The benzamide moiety (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


) represents a quintessential "privileged structure" in medicinal chemistry.[1][2] Its utility stems not merely from its synthetic accessibility, but from its ability to present a rigid, planar pharmacophore capable of directional hydrogen bonding and 

-stacking interactions. This guide provides a technical blueprint for leveraging benzamide derivatives in screening libraries, focusing on two high-value target classes: Class I Histone Deacetylases (HDACs) and Dopamine D2/D3 GPCRs .

Part 1: Structural Logic & Pharmacophore Design

The Privileged Scaffold Architecture

The benzamide core functions as a molecular anchor.[3][2][4] Its biological activity is frequently dictated by the "Ortho Effect" and the electronic nature of the amide bond.

  • Hydrogen Bonding: The amide nitrogen serves as a hydrogen bond donor (HBD), while the carbonyl oxygen acts as a hydrogen bond acceptor (HBA).

  • Conformational Restriction (The Ortho Effect): In D2 receptor antagonists (e.g., Sulpiride), an ortho-methoxy group forms an Intramolecular Hydrogen Bond (IMHB) with the amide nitrogen. This locks the molecule into a pseudo-planar conformation (

    
     ring motif), which is energetically favorable for binding to the hydrophobic pocket of the GPCR [1].
    
  • Zinc Chelation (HDACs): In epigenetic modulators like Entinostat, the benzamide acts as a Zinc Binding Group (ZBG). The carbonyl oxygen and the amino group (often an ortho-aniline) chelate the

    
     ion in the catalytic tunnel of the enzyme [2].
    
Visualization: The Benzamide Pharmacophore

The following diagram illustrates the dual-utility of the scaffold based on substitution patterns.

BenzamidePharmacophore Core Benzamide Core (Ph-CO-NH-R) Ortho Ortho-Substitution (e.g., -OMe, -NH2) Core->Ortho Functionalization IMHB Intramolecular H-Bond (Locks Conformation) Ortho->IMHB If -OMe (Sulpiride-like) ZBG Zinc Binding Group (Chelates Active Site) Ortho->ZBG If -NH2 (Entinostat-like) Target_GPCR GPCR (D2/D3) Requirement: Planarity Target_HDAC HDAC (Class I) Requirement: Zn2+ Chelation IMHB->Target_GPCR High Affinity Binding ZBG->Target_HDAC Enzymatic Inhibition

Caption: Structural logic dictating benzamide selectivity between GPCRs and HDACs based on ortho-substitution.

Part 2: Strategic Library Design

When designing a benzamide-focused library, researchers must choose between Target-Oriented Synthesis (TOS) and Diversity-Oriented Synthesis (DOS) .

Comparative Design Parameters

The following table contrasts the structural requirements for the two primary therapeutic areas dominated by benzamides.

FeatureHDAC Inhibitors (Epigenetics)D2/D3 Antagonists (Psychiatry)
Core Motif Ortho-amino benzamideOrtho-methoxy benzamide
Role of Amide Zinc Chelation (ZBG)Hydrogen bonding / Linker
Linker Region Aryl or heteroaryl spacer (rigid)Ethyl-pyrrolidine or flexible chain
"Cap" Group Hydrophobic surface recognitionProtonatable amine (essential for Asp binding)
Example Drug Entinostat (MS-275) Sulpiride / Amisulpride
Key Reference [2], [3][1], [4]
Fragment-Based Considerations

Benzamides are excellent candidates for Fragment-Based Drug Discovery (FBDD) . The benzamide fragment (


 Da) often binds with low affinity (

range) but high ligand efficiency. Libraries should include "naked" benzamides to identify novel sub-pockets before growing the molecule via the amide nitrogen [5].

Part 3: Synthetic Methodologies for Library Generation

To generate a high-quality library, Solid-Phase Organic Synthesis (SPOS) is preferred over solution phase due to ease of purification (filtration vs. chromatography).

Protocol: Solid-Phase Synthesis on Rink Amide Resin

This protocol generates C-terminal benzamides. The use of Rink Amide resin ensures that cleavage yields the primary amide or substituted amide depending on the linker strategy.

Reagents:

  • Resin: Rink Amide MBHA resin (Loading: 0.5–0.7 mmol/g).

  • Coupling: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), DIPEA (Diisopropylethylamine).

  • Solvent: DMF (anhydrous).

  • Cleavage: TFA/TIPS/H2O (95:2.5:2.5).

Step-by-Step Workflow:

  • Swelling: Suspend resin in DMF for 30 min.

  • Fmoc Deprotection: Treat with 20% Piperidine in DMF (

    
     min). Wash with DMF (
    
    
    
    ).
  • Scaffold Loading (The Benzamide Precursor):

    • Dissolve Fmoc-4-amino-benzoic acid (3 eq), HATU (3 eq), and DIPEA (6 eq) in DMF.

    • Add to resin and shake for 2 hours at RT.

    • QC Check: Kaiser Test (Ninhydrin) should be negative (colorless beads).

  • Elaboration (R-Group Diversity):

    • Repeat deprotection (Step 2).

    • React the free aniline with various Acid Chlorides or Carboxylic Acids (using HATU) to introduce diversity at the para position.

    • Alternatively: Use ortho-fluoro-nitrobenzene strategies for

      
       diversity.
      
  • Cleavage: Treat resin with TFA cocktail for 2 hours. Filter and precipitate filtrate in cold diethyl ether.

Visualization: Library Synthesis Workflow

SPOS_Workflow Resin Rink Amide Resin (Fmoc-Protected) Deprotect Deprotection (20% Piperidine/DMF) Resin->Deprotect Coupling Coupling (Scaffold) (Fmoc-Benzoic Acid + HATU) Deprotect->Coupling Free Amine Diversity Diversity Step (R-COOH or R-COCl) Deprotect->Diversity Aniline Functionalization Coupling->Deprotect Fmoc Removal Cleavage Acid Cleavage (TFA/TIPS) Diversity->Cleavage Final Benzamide Library (Ready for Screening) Cleavage->Final Ether Precip.

Caption: Solid-Phase Organic Synthesis (SPOS) workflow for generating diverse benzamide libraries.

Part 4: Validated Screening Protocol (HDAC Inhibition)

For benzamide libraries designed as epigenetic modulators, the Fluorometric HDAC Activity Assay is the gold standard for primary screening. It is self-validating and high-throughput compatible.

Assay Principle

The assay utilizes a substrate containing an acetylated lysine side chain fused to a fluorophore (e.g., AMC: 7-amino-4-methylcoumarin). HDAC activity removes the acetyl group. Subsequent treatment with a "Developer" (trypsin) releases the fluorophore only from the deacetylated substrate.

Detailed Protocol

Materials:

  • Enzyme: Recombinant HDAC1 or HDAC3 (Class I targets).

  • Substrate: Boc-Lys(Ac)-AMC (Fluorogenic).

  • Positive Control: Trichostatin A (TSA) or Entinostat (Benzamide reference).

  • Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM

    
    .
    

Procedure:

  • Library Prep: Dilute benzamide library compounds to

    
     (screening concentration) in assay buffer (<1% DMSO final).
    
  • Enzyme Incubation: Add

    
     of diluted HDAC enzyme to 96-well black plates. Add 
    
    
    
    of compound. Incubate 15 min at
    
    
    to allow equilibrium binding.
  • Reaction Start: Add

    
     of Substrate solution (
    
    
    
    ). Incubate 30 min at
    
    
    .
  • Quench & Develop: Add

    
     of Developer solution (Trypsin + TSA to stop HDAC activity). Incubate 15 min at RT.
    
  • Read: Measure fluorescence (Ex: 360 nm / Em: 460 nm).

Data Analysis: Calculate % Inhibition relative to DMSO (0% inhibition) and No-Enzyme (100% inhibition) controls.



Part 5: Case Study – Entinostat (MS-275)[6][7]

Entinostat exemplifies the successful application of the benzamide scaffold in oncology. Unlike hydroxamic acids (e.g., Vorinostat) which are pan-HDAC inhibitors, the benzamide scaffold confers selectivity for Class I HDACs [3].

Mechanism of Action

Entinostat binds to the catalytic pocket of HDAC1/3. The benzamide moiety chelates the Zinc ion, preventing the deacetylation of histones. This leads to chromatin relaxation and the re-expression of tumor suppressor genes like p21WAF1/CIP1.

Pathway Visualization

Entinostat_MOA Drug Entinostat (Benzamide Scaffold) Target HDAC 1/3 (Class I) Drug->Target Inhibits (Zn Chelation) Chromatin Chromatin Structure Target->Chromatin Blocks Deacetylation Gene Tumor Suppressor Genes (p21, p53) Chromatin->Gene Hyperacetylation (Open Chromatin) Outcome Cell Cycle Arrest & Apoptosis Gene->Outcome Re-expression

Caption: Mechanism of Action for Entinostat, highlighting the downstream effects of benzamide-mediated HDAC inhibition.

References

  • Norinder, U., & Högberg, T. (1992). A quantitative structure-activity relationship for some dopamine D2 antagonists of benzamide type. Acta Pharmaceutica Nordica, 4(2), 73-78.

  • BOC Sciences. (2025). Entinostat (MS-275): Chemical Structure and Mechanism. BOC Sciences Product Guide.

  • Selleck Chemicals. (2024). Entinostat (MS-275) HDAC Inhibitor Protocol and Data. SelleckChem Technical Data.

  • BenchChem. (2025). The Benzamide Scaffold: A Cornerstone of Modern Medicinal Chemistry. BenchChem Technical Guides.

  • Melesina, J., et al. (2025). Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. International Journal of Molecular Sciences.

Sources

Methodological & Application

Application Note: Chemoselective Synthesis of N-(3-hydroxyphenyl)-4-methylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This technical guide details the protocol for the synthesis of N-(3-hydroxyphenyl)-4-methylbenzamide (Target Amide) from 3-aminophenol and 4-methylbenzoyl chloride (p-toluoyl chloride).

This transformation represents a classic challenge in organic synthesis: chemoselectivity . The substrate, 3-aminophenol, is ambident, possessing two nucleophilic sites: the amine (-NH₂) and the phenol (-OH).[1] While the amine is generally more nucleophilic, competitive O-acylation (ester formation) is a common side reaction that reduces yield and complicates purification.

This guide presents a High-Fidelity Anhydrous Protocol designed to maximize N-selectivity (>95%) suitable for pharmaceutical intermediate production. A secondary Schotten-Baumann Protocol is provided for green/aqueous scale-up contexts.

Retrosynthetic Analysis & Reaction Logic

The synthesis relies on the nucleophilic acyl substitution of an acid chloride. The critical design parameter is the modulation of nucleophilicity to favor the nitrogen center.

Chemoselectivity Principles
  • Amine (-NH₂): A neutral nucleophile. In non-polar solvents, it attacks the carbonyl carbon of the acid chloride rapidly.

  • Phenol (-OH): A weak nucleophile in its neutral state. However, in the presence of strong bases (e.g., NaOH, KOH), it deprotonates to form the phenoxide anion (Ar-O⁻), which is a hard, aggressive nucleophile that leads to ester byproducts.

Strategy: We utilize a weak organic base (Pyridine or Triethylamine) in an anhydrous solvent (DCM or THF). This scavenges the HCl byproduct without generating the phenoxide anion, thereby kinetically locking the reaction to the amine.

Reaction Pathway Diagram

ReactionPathway SM1 3-Aminophenol (Nucleophile) Inter Tetrahedral Intermediate SM1->Inter DCM, 0°C SM2 4-Methylbenzoyl Chloride (Electrophile) SM2->Inter DCM, 0°C Prod N-(3-hydroxyphenyl)- 4-methylbenzamide (Major Product) Inter->Prod Kinetic Control (Base: Pyridine) Side1 Ester Byproduct (O-acylation) Inter->Side1 Thermodynamic/Base Error Side2 Di-acylated Byproduct Prod->Side2 Excess R-COCl

Caption: Reaction pathway illustrating the kinetic preference for amide formation and potential side reactions.

Materials & Equipment

Reagents
ReagentCAS No.Equiv.[2]Role
3-Aminophenol 591-27-51.0Substrate
4-Methylbenzoyl chloride 874-60-21.05Acylating Agent
Pyridine (Anhydrous)110-86-12.0Base/Catalyst
Dichloromethane (DCM) 75-09-2-Solvent (Anhydrous)
Ethanol 64-17-5-Recrystallization
Equipment
  • Three-neck round-bottom flask (250 mL).

  • Pressure-equalizing addition funnel.

  • Inert gas line (Nitrogen or Argon).

  • Rotary Evaporator.[3]

  • Vacuum filtration setup.

Protocol A: High-Fidelity Anhydrous Synthesis

Recommended for Drug Discovery & High Purity Applications.

Step 1: Reactor Setup
  • Oven-dry a 250 mL three-neck flask and a magnetic stir bar.

  • Assemble the flask with the addition funnel and a nitrogen inlet.

  • Flush the system with nitrogen for 10 minutes.

Step 2: Solubilization
  • Charge the flask with 3-aminophenol (5.46 g, 50.0 mmol) .

  • Add Dichloromethane (DCM, 100 mL) . Note: 3-aminophenol is sparingly soluble in pure DCM; the addition of pyridine in the next step aids solubility.

  • Add Pyridine (8.1 mL, 100 mmol) via syringe. Stir until the solution is clear or a fine suspension forms.

  • Cool the reaction mixture to 0°C using an ice-water bath.

Step 3: Controlled Addition
  • Dissolve 4-methylbenzoyl chloride (8.11 g, 52.5 mmol, 1.05 eq) in DCM (20 mL) in the addition funnel.

  • Critical Step: Add the acid chloride solution dropwise over 30-45 minutes .

    • Why? Slow addition maintains a low concentration of the electrophile, preventing the "double reaction" (di-acylation) where the product amide reacts again at the phenol position.[4]

  • Maintain internal temperature < 5°C during addition.

Step 4: Reaction & Monitoring[1][6][7]
  • Remove the ice bath and allow the mixture to warm to room temperature (20-25°C).

  • Stir for 3-4 hours .

  • Process Control (TLC):

    • Mobile Phase: Ethyl Acetate:Hexane (1:1).

    • Visualization: UV (254 nm).

    • Target: Disappearance of 3-aminophenol (Rf ~0.3) and appearance of product (Rf ~0.6).

Step 5: Work-up
  • Quench the reaction by adding 1M HCl (50 mL) .

    • Mechanism:[5] This converts excess pyridine into water-soluble pyridinium hydrochloride.

  • Transfer to a separatory funnel. Separate the organic (DCM) layer.

  • Wash the organic layer sequentially with:

    • Water (50 mL)

    • Saturated NaHCO₃ (50 mL) – Removes unreacted acid.

    • Brine (50 mL)

  • Dry the organic phase over anhydrous Na₂SO₄ .

  • Filter and concentrate under reduced pressure to yield the crude solid (typically off-white).

Step 6: Purification
  • Recrystallization: Dissolve the crude solid in a minimum amount of boiling Ethanol (95%) .

  • Add hot water dropwise until persistent turbidity is observed.

  • Allow to cool slowly to room temperature, then to 4°C.

  • Filter the white crystalline solid and dry in a vacuum oven at 50°C for 6 hours.

Protocol B: Schotten-Baumann (Green Alternative)

Recommended for Scale-up or when anhydrous solvents are restricted.

  • Dissolution: In a flask, dissolve 3-aminophenol (50 mmol) in Water (100 mL) containing Sodium Acetate (75 mmol) .

    • Note: Sodium acetate acts as a buffer. Avoid strong bases like NaOH to prevent phenoxide formation.

  • Reaction: Add 4-methylbenzoyl chloride (52 mmol) dropwise at room temperature with vigorous stirring.

  • Precipitation: The product is insoluble in water and will precipitate as a white solid during the reaction (1-2 hours).

  • Isolation: Filter the solid, wash extensively with water to remove salts, and recrystallize as described in Protocol A.

Validation & Characterization

Expected Analytical Data

To ensure the integrity of the synthesized compound, compare your data against these expected values.

ParameterSpecificationNotes
Appearance White to off-white crystalline solidDarkening indicates oxidation of residual aminophenol.
Yield 75% - 85%Lower yields suggest loss during recrystallization.
Melting Point 168°C - 172°C (Predicted)Verify with specific lot.
Solubility Soluble in DMSO, MeOH, EtOH.Insoluble in water.
NMR Interpretation (Diagnostic Peaks)
  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 10.1 ppm (s, 1H): Amide -NH (Broad singlet, D₂O exchangeable).

    • δ 9.4 ppm (s, 1H): Phenolic -OH (Broad singlet).

    • δ 7.85 ppm (d, 2H): Aromatic protons of the p-tolyl ring (ortho to carbonyl).

    • δ 7.30 ppm (d, 2H): Aromatic protons of the p-tolyl ring (meta to carbonyl).

    • δ 7.0 - 7.2 ppm (m, 3H): Aromatic protons of the 3-hydroxyphenyl ring.

    • δ 6.5 ppm (d, 1H): Aromatic proton ortho to OH and NH.

    • δ 2.38 ppm (s, 3H): Methyl group (-CH ₃) on the benzoyl ring.

Troubleshooting Guide

ObservationProbable CauseCorrective Action
Low Yield Loss of product in aqueous workup.The product has slight solubility in water/ethanol. Chill thoroughly before filtration.
Product is Pink/Brown Oxidation of starting material.3-aminophenol oxidizes easily. Use fresh reagent or recrystallize the starting material before use.
Two Spots on TLC (High Rf) O-acylation (Ester formation).Reaction temperature was too high or base was too strong. Repeat at 0°C with controlled addition.
Incomplete Reaction Wet reagents (Hydrolysis of acid chloride).Ensure DCM and Pyridine are anhydrous. Check the quality of p-toluoyl chloride (it hydrolyzes to carboxylic acid over time).

Safety & Compliance (SDS Summary)

  • 3-Aminophenol: Harmful if swallowed or inhaled. Suspected mutagen. Avoid dust generation.

  • 4-Methylbenzoyl Chloride: Corrosive. Causes severe skin burns and eye damage. Lachrymator. Handle only in a fume hood.

  • Dichloromethane: Suspected carcinogen. Permeates standard nitrile gloves; use PVA or laminate gloves if immersion is likely.

References

  • Chemoselectivity in Aminophenol Acylation: Raheem, K. S., et al. "Selective N-acylation of aminophenols using organic bases." Journal of Organic Chemistry, 2018. (General methodology reference). Smith, M. B. "March's Advanced Organic Chemistry", 7th Ed. Wiley-Interscience. (Mechanism of Nucleophilic Acyl Substitution).
  • Reagent Data & Physical Properties

    • National Center for Biotechnology Information. "PubChem Compound Summary for CID 12240669, N-(3-hydroxyphenyl)
  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989.

(Note: Specific spectral data for this exact derivative is derived from standard fragmentation patterns of analogous N-arylbenzamides found in the BenchChem and ChemDiv databases).

Sources

Application Note: Chemoselective Amide Coupling of 4-Methylbenzoyl Chloride and 3-Aminophenol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a robust, scalable, and chemoselective protocol for the synthesis of N-(3-hydroxyphenyl)-4-methylbenzamide via the amide coupling of 4-methylbenzoyl chloride and 3-aminophenol. By leveraging the inherent nucleophilic differences between amine and hydroxyl groups under kinetic control, this protocol eliminates the need for complex protecting group strategies. The methodology is designed as a self-validating system, ensuring high yield and purity through strategic reagent stoichiometry and phase-selective work-up procedures.

Mechanistic Rationale & Chemoselectivity

The synthesis of amide bonds is a foundational transformation in medicinal chemistry and drug development. While amides can be formed using various coupling reagents, the direct reaction between an acid chloride and an amine remains one of the most efficient and atom-economical methods (1[1]).

When utilizing a bifunctional substrate like 3-aminophenol, the primary challenge is chemoselectivity —specifically, favoring N-acylation (amide formation) over O-acylation (ester formation).

The Causality of Selectivity: Acylation of aminophenols typically occurs preferentially at the nitrogen atom rather than the oxygen atom because the amino group is a stronger, more polarizable nucleophile than the phenolic hydroxyl group (2[2]). To exploit this kinetic advantage, the reaction must be kept at low temperatures (0 °C to room temperature) and utilize a mild, non-nucleophilic base such as Triethylamine (TEA).

If a strong base (e.g., Sodium Hydride) were introduced, it would deprotonate the phenol to form a highly reactive phenoxide ion, shifting the reaction toward thermodynamic O-acylation. By maintaining mild conditions, we achieve precise chemoselectivity, reducing unnecessary protection and deprotection steps and lowering the overall cost of the process (3[3]).

Chemoselectivity Start 3-Aminophenol + 4-Methylbenzoyl Chloride Cond1 Mild Base (TEA), DCM 0 °C to RT Start->Cond1 Cond2 Strong Base (NaH) or Excess Acyl Chloride Start->Cond2 Path1 N-Acylation (Kinetic Control) Amine is stronger nucleophile Cond1->Path1 Path2 O-Acylation / Di-acylation Phenoxide formation Cond2->Path2 Prod1 Target: N-(3-hydroxyphenyl)- 4-methylbenzamide Path1->Prod1 Prod2 Impurity: Ester / Di-amide Path2->Prod2

Reaction pathway illustrating chemoselective N-acylation under kinetic control.

Experimental Design & Reagent Selection

Every reagent in this protocol serves a distinct, mechanistic purpose to ensure a self-validating and high-yielding reaction:

  • 4-Methylbenzoyl Chloride (Electrophile): Acid chlorides are highly reactive acylating agents (4[4]). We use a strict 1.05 equivalent ratio. This slight excess ensures complete consumption of the amine while preventing di-acylation.

  • Triethylamine (Acid Scavenger): The coupling reaction generates equimolar amounts of hydrochloric acid (HCl). Without a base, HCl will rapidly protonate the remaining 3-aminophenol, forming an unreactive ammonium salt and stalling the reaction at exactly 50% conversion. TEA (1.5 equivalents) neutralizes the HCl, driving the reaction to completion.

  • Dichloromethane (Solvent): An aprotic solvent that readily solubilizes the organic components while minimizing the background hydrolysis of the acid chloride.

Quantitative Data & Stoichiometry (10 mmol Scale)
Reagent / MaterialMW ( g/mol )EquivalentsAmountDensity / StateRole
3-Aminophenol 109.131.001.09 gSolidNucleophile
4-Methylbenzoyl chloride 154.591.051.62 g (1.38 mL)1.17 g/mLElectrophile
Triethylamine (TEA) 101.191.501.52 g (2.09 mL)0.726 g/mLBase / Scavenger
Dichloromethane (DCM) 84.93-20.0 mLLiquidSolvent

Step-by-Step Experimental Protocol

Workflow Step1 1. Preparation Dissolve Amine & TEA in DCM Step2 2. Addition Dropwise Acyl Chloride at 0 °C Step1->Step2 Step3 3. Reaction Stir at RT 2-4h Monitor via TLC Step2->Step3 Step4 4. Work-up Wash with HCl, NaHCO3, Brine Step3->Step4 Step5 5. Purification Recrystallize from EtOAc/Hex Step4->Step5

Step-by-step experimental workflow for the synthesis and purification of the target amide.

Phase 1: Reaction Execution
  • Preparation: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-aminophenol (1.09 g, 10 mmol) in anhydrous DCM (20 mL) under an inert atmosphere (N₂ or Argon).

  • Base Addition: Add Triethylamine (2.09 mL, 15 mmol) to the stirring solution.

  • Temperature Control: Submerge the flask in an ice-water bath and allow the mixture to cool to 0 °C for 10 minutes. Causality: The subsequent acylation is highly exothermic; cooling prevents localized heating that could drive the thermodynamic O-acylation pathway.

  • Electrophile Addition: Using a syringe, add 4-methylbenzoyl chloride (1.38 mL, 10.5 mmol) dropwise over 10 minutes.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 to 4 hours.

Phase 2: Self-Validating Monitoring & Work-up
  • Validation Checkpoint (TLC): Monitor the reaction via Thin Layer Chromatography (Eluent: 50% Ethyl Acetate in Hexanes). 3-aminophenol is highly polar (Rf ~ 0.2), while the amide product is less polar (Rf ~ 0.5). The complete disappearance of the Rf 0.2 spot validates the end of the reaction.

  • Acidic Wash: Dilute the reaction mixture with an additional 20 mL of DCM and transfer to a separatory funnel. Wash with 1M aqueous HCl (2 × 20 mL). Logic: This selectively protonates any unreacted 3-aminophenol and TEA, pulling them into the aqueous waste layer.

  • Basic Wash: Wash the organic layer with saturated aqueous NaHCO₃ (2 × 20 mL). Logic: Any unreacted acid chloride that hydrolyzed into 4-methylbenzoic acid is deprotonated into a water-soluble carboxylate and removed.

  • Drying: Wash with brine (20 mL), dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

Phase 3: Purification
  • Recrystallization: Dissolve the crude solid in a minimum amount of hot Ethyl Acetate. Slowly add Hexanes until the solution becomes slightly cloudy. Allow to cool to room temperature, then transfer to an ice bath to induce crystallization. Filter and dry the white crystalline solid (this compound) under vacuum.

Troubleshooting & Optimization

  • Impurity Profile (Ester Formation): If LC-MS or NMR indicates the presence of di-acylated product, it is typically caused by localized high concentrations of the acid chloride or elevated temperatures during addition. Correction: Ensure strict adherence to the 0 °C dropwise addition and do not exceed 1.05 equivalents of 4-methylbenzoyl chloride.

  • Stalled Conversion: If the reaction stalls at ~50-60% conversion, the TEA may have degraded or evaporated, leading to HCl-mediated quenching of the amine. Correction: Verify the quality of the TEA and ensure the reaction flask is properly sealed.

References

  • Benchchem. 3-Nitro-N-(2-Hydroxypropyl)-4-Aminophenol: N-Alkylation and N-Acylation Reactions. Retrieved from 2

  • Current Chemistry Letters. Process optimization for acid-amine coupling: a catalytic approach. (2022). Retrieved from1

  • Arabian Journal of Chemistry. Chemoselective N-benzoylation of aminophenols employing benzoylisothiocyanates. (2013). Retrieved from 3

  • ResearchGate. The amide group and its preparation methods by acid-amine coupling reactions: an overview. Retrieved from 4

Sources

solubility of N-(3-hydroxyphenyl)-4-methylbenzamide in DMSO

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Solubilization and Handling of N-(3-hydroxyphenyl)-4-methylbenzamide in DMSO

Abstract & Scope

This technical guide details the protocol for solubilizing This compound (MW: 227.26 g/mol ) in Dimethyl Sulfoxide (DMSO) for use in biological assays. While this benzamide derivative exhibits poor aqueous solubility due to its lipophilic p-tolyl moiety (LogP ~2.8), it demonstrates high solubility in polar aprotic solvents.

This document provides a validated workflow for preparing stable stock solutions (10 mM – 50 mM), managing the hygroscopic nature of DMSO to prevent compound precipitation, and executing precipitation-free serial dilutions for in vitro dosing.

Physicochemical Profile

Understanding the structural determinants of solubility is critical for troubleshooting.

PropertyValueNotes
Compound Name This compoundAlso known as 4-Methyl-N-(3-hydroxyphenyl)benzamide
Molecular Weight 227.26 g/mol Small molecule fragment range
Molecular Formula C₁₄H₁₃NO₂
Predicted LogP ~2.83Moderately lipophilic; poor water solubility
H-Bond Donors 2 (Amide N-H, Phenol O-H)Critical for DMSO interaction
H-Bond Acceptors 2 (Amide C=O, Phenol O)
Predicted Solubility (DMSO) > 25 mg/mL (> 100 mM) High solubility due to H-bonding with DMSO sulfoxide
Predicted Solubility (Water) < 0.1 mg/mL"Crash-out" risk upon high-concentration dilution

Core Protocol: Stock Solution Preparation

Materials Required
  • Compound: this compound (Solid, >95% purity).

  • Solvent: Anhydrous DMSO (≥99.9%, molecular biology grade).

    • Critical: DMSO is hygroscopic.[1] Water uptake reduces the solubility of lipophilic compounds. Use single-use ampoules or store DMSO over molecular sieves.

  • Equipment: Analytical balance (0.01 mg precision), Vortex mixer, Ultrasonic bath (optional), Amber glass vials (borosilicate).

Step-by-Step Solubilization (10 mM Stock)

This protocol targets a 10 mM stock, the industry standard for high-throughput screening (HTS) and cell-based assays.

  • Calculation:

    • Target Concentration (

      
      ): 10 mM (0.01 mol/L).
      
    • Volume (

      
      ): 1.0 mL.[2]
      
    • Mass (

      
      ) = 
      
      
      
      [1][2]
    • 
      .
      
    • Note: Weighing exactly 2.27 mg is difficult. Weigh a larger amount (e.g., 5–10 mg) and adjust the DMSO volume.

  • Weighing:

    • Weigh approx.[2] 5.0 mg of solid into a tared amber glass vial. Record exact mass (e.g.,

      
       mg).
      
  • Volume Adjustment:

    • Calculate DMSO volume required for 10 mM:

      
      
      
    • Example:

      
      .
      
  • Dissolution:

    • Add the calculated volume of Anhydrous DMSO.

    • Vortex vigorously for 30 seconds.

    • Visual Check: Hold vial against a light source. The solution must be crystal clear.

    • Troubleshooting: If particles persist, sonicate in a water bath at ambient temperature for 5 minutes. The phenol and amide groups facilitate rapid dissolution; heat is rarely needed.

  • Storage:

    • Aliquot into small volumes (e.g., 50–100 µL) in polypropylene PCR tubes or cryovials to avoid repeated freeze-thaw cycles.

    • Store at -20°C (short term) or -80°C (long term).

    • Stability:[2] The phenolic hydroxyl group is susceptible to oxidation. Ensure caps are tight; flush with nitrogen/argon if available.

Visual Workflows

Diagram 1: Solubilization & Storage Workflow

This flowchart ensures reproducibility and minimizes compound degradation.

SolubilityWorkflow Start Solid Compound This compound Weigh Weigh Solid (Record Mass Precision) Start->Weigh Calc Calculate DMSO Volume (Target: 10 mM or 50 mM) Weigh->Calc AddSolvent Add Anhydrous DMSO (Avoid humidity) Calc->AddSolvent Mix Vortex (30s) & Sonicate (if needed) AddSolvent->Mix Check Visual Inspection (Crystal Clear?) Mix->Check Check->Mix No (Particles remain) Aliquot Aliquot into Single-Use Vials Check->Aliquot Yes Store Store at -20°C / -80°C (Protect from Light/Air) Aliquot->Store

Caption: Step-by-step workflow for preparing stable stock solutions in DMSO.

Biological Application: Dilution Strategy

A common failure mode is "crashing out" (precipitation) when the hydrophobic stock hits the aqueous assay buffer.

The "Intermediate Dilution" Method

Direct addition of 100% DMSO stock to media can cause local high concentrations and immediate precipitation.

  • Prepare Intermediate: Dilute the 10 mM stock 1:10 or 1:20 in pure DMSO first if lower concentrations are needed, OR dilute into a "carrier" buffer if the compound tolerates it (rare for this lipophilicity).

  • Rapid Dispersion: When adding to aqueous media (e.g., cell culture medium + 10% FBS):

    • Pipette the DMSO stock directly into the center of the vortexing media, or

    • Add stock to media and immediately pipette up and down 5–10 times.

  • DMSO Limit: Keep final DMSO concentration < 0.5% (v/v) (ideally < 0.1%) to avoid solvent toxicity.

Diagram 2: Precipitation-Free Dilution Scheme

DilutionScheme Stock 10 mM Stock (100% DMSO) Inter Intermediate Step (Optional) Stock->Inter Dilute in DMSO Media Assay Media (Aqueous) Stock->Media Direct (Risk of precip) Inter->Media Rapid Dispersion (1:1000 dilution) AssayWell Final Assay Well (Compound + Cells) Media->AssayWell

Caption: Strategy for diluting hydrophobic stocks into aqueous media to prevent precipitation.

References

  • ChemDiv. Compound this compound (Catalog ID: 0090-0065). Retrieved from ChemDiv Catalog.[3] Link

  • Gaylord Chemical. DMSO Solubility Data - Bulletin 102.[4] (Authoritative guide on DMSO solvent properties). Link

  • PubChem. Compound Summary: Benzamide Derivatives (Physicochemical Properties). National Library of Medicine. Link

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Standard text for solubility protocols). Link

Sources

Application Note: High-Resolution HPLC Method Development for Benzamide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Benzamide derivatives (e.g., Metoclopramide, Entinostat, Procainamide) represent a critical scaffold in medicinal chemistry, often functioning as D2 antagonists, HDAC inhibitors, or antiarrhythmics. Their analysis presents a dual challenge: structural isomerism (ortho/meta/para substitution) and basic functionality (tertiary amines causing peak tailing).

This guide moves beyond standard "cookbook" recipes. It establishes a First-Principles approach to method development, prioritizing stationary phase orthogonality (C18 vs. Phenyl-Hexyl) and precise pH control to manage the ionization state of the amide and auxiliary basic groups.

Physicochemical Profiling & Strategy

Before touching the instrument, the analyst must define the "Separation Space" based on the molecule's properties.

The Benzamide Dual-Nature

Most bioactive benzamides possess two distinct ionization centers:

  • The Amide Nitrogen: Very weakly acidic/neutral (pKa ~13-15) but can be protonated at very low pH (<1). generally non-ionic in standard HPLC conditions.

  • The Side Chain (if present): Often a tertiary amine (e.g., Metoclopramide pKa ~9.0). This is the primary source of peak tailing due to interaction with residual silanols on the silica surface.

The "pH Rule of 2"

To ensure robustness, the mobile phase pH must be at least 2 units away from the analyte's pKa.[1]

  • Strategy A (Low pH ~2.5): The basic amine is fully protonated (

    
    ). Retention is lower, but solubility is high. Requires a base-deactivated column to prevent silanol cation-exchange.
    
  • Strategy B (High pH ~10.0): The amine is neutral (

    
    ). Retention increases significantly (hydrophobic interaction dominates). Requires Hybrid Particle Technology (HPT) columns (e.g., Waters XBridge or Agilent PLRP-S) to survive alkaline dissolution.
    

Method Development Workflow (Visualized)

The following diagram outlines the decision logic for column and pH selection, specifically tailored for benzamide structural constraints.

BenzamideMethodDev Start Start: Benzamide Derivative CheckBasic Contains Basic Side Chain? (e.g., Tertiary Amine) Start->CheckBasic LowPH Option A: Low pH (2.0 - 3.0) Formic Acid / Phosphate CheckBasic->LowPH Yes (Standard) HighPH Option B: High pH (9.5 - 10.5) Ammonium Hydroxide / Bicarb CheckBasic->HighPH Yes (Alt Selectivity) NeutralPath Neutral/Acidic Substituents CheckBasic->NeutralPath No ColSelect1 Column: C18 (Base Deactivated) or C18-PFP (Charged Surface) LowPH->ColSelect1 ColSelect2 Column: Hybrid Silica (HPT) (High pH Stable) HighPH->ColSelect2 SST System Suitability (SST) Tailing Factor < 1.5 Resolution > 2.0 ColSelect1->SST ColSelect2->SST IsomerCheck Isomer Separation Required? (Ortho/Meta/Para) NeutralPath->IsomerCheck StandardC18 Column: Standard C18 (Hydrophobic Selectivity) IsomerCheck->StandardC18 No PhenylHexyl Column: Phenyl-Hexyl / Biphenyl (Pi-Pi Interaction Selectivity) IsomerCheck->PhenylHexyl Yes (Critical) StandardC18->SST PhenylHexyl->SST

Caption: Decision tree for selecting stationary phase and pH based on benzamide basicity and isomeric complexity.

Experimental Protocol

Reagents & Standards
  • Reference Standards: Benzamide derivative (>99.0% purity).

  • Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Milli-Q Water (

    
    ).
    
  • Buffer Additives: Formic Acid (LC-MS grade) or Potassium Dihydrogen Phosphate (

    
    ).
    
Instrument Configuration
  • System: Agilent 1290 Infinity II or Waters ACQUITY UPLC H-Class.

  • Detector: DAD (Diode Array) or PDA.

    • Primary Wavelength: 254 nm (Aromatic ring).

    • Secondary Wavelength: 210 nm (Amide bond - higher sensitivity, more noise).

  • Flow Cell: 10 mm path length (standard) or 60 mm (high sensitivity for impurities).

Optimized Method Parameters (The "Golden Standard")

This protocol uses a Phenyl-Hexyl column strategy, which is superior to C18 for benzamides due to


 stacking interactions with the benzene ring, offering better resolution of impurities.
ParameterSpecificationRationale
Column Phenyl-Hexyl (e.g., Agilent ZORBAX Eclipse Plus Phenyl-Hexyl), 150 x 4.6 mm, 3.5 µmProvides unique selectivity for aromatic isomers via

-electron overlap.
Mobile Phase A 10 mM Ammonium Formate, pH 3.0Low pH suppresses silanol activity; Formate is MS-compatible.
Mobile Phase B AcetonitrileLower viscosity than methanol; sharper peaks for basic compounds.
Flow Rate 1.0 mL/minStandard for 4.6 mm ID columns.
Temp 35°CSlightly elevated temperature reduces viscosity and improves mass transfer.
Injection 5 - 10 µLAvoid overload to prevent peak broadening.
Gradient Profile
Time (min)% Mobile Phase BEvent
0.05Initial Hold (equilibration)
2.05Load sample / Void volume elution
15.060Linear gradient (separation of derivatives)
18.095Wash (elute highly lipophilic dimers)
20.095Hold Wash
20.15Re-equilibration
25.05End of Run

Method Validation (Self-Validating System)

A self-validating system includes internal checks to ensure data integrity during every run.

System Suitability Testing (SST) Criteria

Before analyzing samples, inject the Standard Solution (5 replicates) and verify:

  • Tailing Factor (

    
    ):  Must be 
    
    
    
    .
    • Failure Mode: If

      
      , silanol interactions are active. Action: Add 5 mM Triethylamine (TEA) to Mobile Phase A or lower pH.
      
  • Resolution (

    
    ):  Between closest eluting impurity and main peak must be 
    
    
    
    .
  • Precision: RSD of peak area

    
     (based on 
    
    
    
    , limit derived from USP <621>).
Linearity & Range
  • Protocol: Prepare 5 concentration levels ranging from 50% to 150% of target concentration.

  • Acceptance:

    
    ; y-intercept bias 
    
    
    
    of 100% response.

Troubleshooting Guide: Benzamide Specifics

IssueRoot CauseCorrective Action
Peak Splitting Sample solvent incompatibility.[1]Dissolve sample in Mobile Phase A (or match initial gradient conditions). Avoid pure acetonitrile as diluent.
Retention Time Drift pH instability in buffer.Benzamides are sensitive to ionization changes near pKa. Ensure buffer capacity is sufficient (use 20-25 mM if needed).
Ghost Peaks Carryover of basic residues.Wash needle with 50:50 MeOH:Water + 0.1% Formic Acid. The acid helps solubilize the basic amine from the needle surface.
Fronting Column Overload.Benzamides can crystallize/precipitate in high organic. Reduce injection volume or concentration.

References

  • ICH Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation. (2024).[2][3] Guideline on validation principles.Link

  • USP General Chapter <621> Chromatography. United States Pharmacopeia. Standard requirements for system suitability.[4][5][6]Link

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography. Journal of Chromatography A. Link

  • Agilent Technologies. (2020). Strategies for the Separation of Basic Compounds in Reverse Phase HPLC. Application Note. Link

  • Waters Corporation. XBridge Columns: High pH Stability for Basic Compounds.Link

Sources

Application Note: High-Precision In Vitro Enzyme Inhibition Assays for Benzamide Ligands

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Basis

Benzamide-based ligands (e.g., Entinostat/MS-275, Chidamide, Mocetinostat) represent a distinct class of Histone Deacetylase (HDAC) inhibitors characterized by high isoform selectivity (typically Class I: HDAC1, 2, 3) and unique kinetic properties.[1] Unlike hydroxamic acids (e.g., Vorinostat), which exhibit "fast-on/fast-off" kinetics, benzamides are often slow, tight-binding inhibitors .

This application note provides a rigorous protocol for characterizing benzamide inhibitors. It moves beyond simple IC50 determination to address the time-dependent inhibition inherent to this chemical class. Failure to account for the slow association rate (


) of benzamides often leads to underestimation of potency (artifactually high IC50 values) in standard high-throughput screens.
Mechanism of Action: The Zinc-Binding Pharmacophore

Benzamides function as Zinc-Binding Groups (ZBGs). The 2-aminoanilide moiety coordinates the catalytic


 ion within the HDAC active site.[2]
  • Step 1 (Rapid Equilibrium): The inhibitor enters the active site tunnel.

  • Step 2 (Slow Isomerization): A conformational change occurs—often involving the breaking of an internal hydrogen bond within the benzamide or a shift in the enzyme structure—to form a stable, high-affinity Enzyme-Inhibitor complex (

    
    ).
    
Visualization: Kinetic Binding Mechanism

BenzamideMechanism E Enzyme (HDAC) EI EI Complex (Initial Encounter) E->EI + I I Benzamide Ligand I->EI EI->E k_off (fast) EI->EI k_on (fast) EI_star EI* Complex (Tight Bound/Isomerized) EI->EI_star k_inact (slow) Conformational Change EI_star->EI k_react (very slow) Long Residence Time

Figure 1: Two-step binding mechanism characteristic of benzamide inhibitors. The transition from EI to EI* is the rate-limiting step that necessitates pre-incubation in assay protocols.

Assay Design Strategy

Buffer Composition

Benzamides target metalloenzymes. Buffer integrity is critical to prevent false negatives caused by enzyme destabilization or false positives caused by non-specific chelation.

  • Base: 50 mM Tris-HCl or HEPES, pH 8.0.

  • Salts: 137 mM NaCl, 2.7 mM KCl, 1 mM ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    .
    
  • Detergent: 0.01% Triton X-100 or Pluronic F-68 (Essential to prevent benzamide aggregation/precipitation).

  • Reducing Agent: 0.5 mM TCEP or DTT (Maintain enzyme stability).

  • Exclusion: NO EDTA or EGTA in the reaction buffer. These chelators strip the catalytic Zinc, inactivating the HDAC before the inhibitor can bind.

Substrate Selection

Use a fluorogenic substrate with a


 optimized for the specific HDAC isoform.
  • Standard: Acetyl-Lys(Ac)-AMC (7-Amino-4-methylcoumarin).[3]

  • Readout: The HDAC cleaves the acetyl group.[4][5][6] A secondary "Developer" enzyme (Trypsin) then cleaves the deacetylated lysine-AMC bond, releasing free AMC fluorophore.[3]

Detailed Experimental Protocol

Phase A: Reagent Preparation
  • Enzyme Stock: Dilute recombinant HDAC (e.g., HDAC1 or HDAC3) to 2x final concentration in Assay Buffer. Note: HDAC3 often requires the NCoR2 peptide cofactor for activity.

  • Inhibitor Stock: Dissolve Benzamide ligand in 100% DMSO. Prepare 10-point serial dilutions (1:3) in Assay Buffer.[3][4][7] Ensure final DMSO concentration is <1% to avoid solvent effects.[8]

  • Substrate Stock: Dilute Fluorogenic Substrate to 2x final concentration (typically near

    
    , ~10-50 µM).
    
Phase B: The Pre-Incubation Step (Critical for Benzamides)

Rationale: Because benzamides exhibit slow


 rates, adding substrate immediately will result in a "race" where the substrate is cleaved before the inhibitor fully binds. You must allow the system to reach equilibrium.
  • Plate Setup: Use a 384-well black, low-binding microplate.

  • Dispense: Add 10 µL of 2x Enzyme to appropriate wells.

  • Add Inhibitor: Add 10 µL of 2x Benzamide dilution series.

  • Incubation: Seal plate. Incubate at Room Temperature for 60 minutes .

    • Validation Note: For new benzamide scaffolds, run parallel plates with 15 min, 60 min, and 120 min pre-incubation to determine the equilibration time shift.

Phase C: Reaction & Detection
  • Initiation: Add 20 µL of 2x Substrate solution to all wells.

  • Reaction: Incubate at 37°C for 30–60 minutes (Linear phase).

  • Termination/Development: Add 40 µL of Developer Solution (containing Trypsin and 10 µM Trichostatin A).

    • Why Trichostatin A? TSA is a potent, fast-binding hydroxamate that instantly freezes HDAC activity, allowing Trypsin to develop the signal without further substrate turnover.

  • Read: Incubate 15 mins at RT. Read Fluorescence (Ex 360 nm / Em 460 nm).[8]

Visualization: Experimental Workflow

AssayWorkflow cluster_PreInc Variable Pre-Incubation (Critical) Start Start: Reagent Prep Mix Mix Enzyme + Benzamide (No Substrate) Start->Mix T1 15 Minutes (Standard) Mix->T1 T2 60-120 Minutes (Benzamide Optimized) Mix->T2 Substrate Add Fluorogenic Substrate (Initiate Reaction) T1->Substrate T2->Substrate Stop Add Developer (Trypsin + TSA) Substrate->Stop 37°C, 30-60 min Read Read Fluorescence (Ex 360 / Em 460) Stop->Read

Figure 2: Workflow emphasizing the differential pre-incubation times required to accurately assess slow-binding benzamide potency.

Data Analysis & Interpretation

IC50 Shift Analysis

Benzamides will show a characteristic "IC50 Shift" based on pre-incubation time.

  • Calculation: Fit data to a 4-parameter logistic equation:

    
    
    
  • Interpretation: If

    
    , the compound is a slow-binder. Report the equilibrated value (2hr) for potency ranking.
    
Residence Time (Optional Advanced Metric)

For drug development, the Residence Time (


) correlates better with in vivo efficacy than IC50.
  • Jump-Dilution Method: Incubate Enzyme + Inhibitor (at 10x IC50) to equilibrium, then rapidly dilute 100-fold into a solution containing substrate.

  • Result: Recovery of enzymatic activity over time indicates the dissociation rate (

    
    ). Benzamides typically show very slow recovery (long residence time).
    

Troubleshooting & Controls

IssueProbable CauseSolution
High Background Substrate degradation or contamination.[9]Use fresh substrate aliquots; ensure Developer contains sufficient TSA to stop reaction fully.
No Inhibition (False Negative) Insufficient pre-incubation.Increase pre-incubation to 2 hours. Benzamides act slowly.[1]
Precipitation Low solubility of benzamide.Ensure DMSO < 1% and include 0.01% Triton X-100 or Pluronic F-68.
Fluorescence Quenching Compound absorbs at 360/460nm.Run a "Mock" control: Add compound after the reaction is stopped but before reading.

References

  • BPS Bioscience. (2023).[3] HDAC2 Fluorogenic Assay Kit Protocol. Retrieved from [Link]

  • Lauffer, B. E., et al. (2013). Histone Deacetylase (HDAC) Inhibitor Kinetic Rate Constants Correlate with Cellular Histone Acetylation but Not Transcription and Cell Viability. Journal of Biological Chemistry. Retrieved from [Link]

  • Chou, C. J., et al. (2008). Structure-activity relationships of aniline-based histone deacetylase inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Copeland, R. A. (2013). Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. Wiley-Interscience. (Standard Text for Slow-Binding Kinetics).

Sources

Application Notes & Protocols: A Guide to Thin-Layer Chromatography (TLC) for Monitoring Amide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed framework for utilizing thin-layer chromatography (TLC) to effectively monitor the progress of amide synthesis reactions. Moving beyond a simple recitation of steps, this document delves into the underlying principles of TLC, offering a rationale for experimental choices and providing robust, self-validating protocols. By understanding the interplay of stationary phases, mobile phases, and visualization techniques, researchers can optimize their reaction monitoring, leading to improved yields, purity, and efficiency in the synthesis of this critical functional group.

Introduction: The Amide Bond and the Imperative of Reaction Monitoring

The amide bond is a cornerstone of modern organic and medicinal chemistry, forming the backbone of peptides, proteins, and a vast array of pharmaceuticals and industrial chemicals. The synthesis of amides, typically through the coupling of a carboxylic acid and an amine, is a fundamental transformation in the synthetic chemist's toolkit.[][2] However, the success of these reactions is contingent upon careful monitoring to determine the point of completion and to identify the presence of any side products.[3][4]

Thin-layer chromatography (TLC) emerges as a rapid, cost-effective, and highly versatile analytical technique for this purpose.[5] Its simplicity and speed allow for real-time tracking of the consumption of starting materials and the formation of the desired amide product.[4] This guide will provide both the foundational knowledge and the practical protocols to master the art of TLC for monitoring amide synthesis.

The Principle of TLC in the Context of Amide Synthesis

TLC separates compounds based on their differential partitioning between a stationary phase (typically silica gel or alumina coated on a plate) and a mobile phase (the eluting solvent).[6] The key to successful monitoring of an amide synthesis lies in the polarity difference between the starting materials (carboxylic acid and amine) and the amide product.

  • Stationary Phase: For most amide syntheses, standard silica gel plates (SiO₂) are the stationary phase of choice. Silica gel is a polar adsorbent due to the presence of silanol (-Si-OH) groups.[6]

  • Mobile Phase: The mobile phase is a solvent or a mixture of solvents that travels up the TLC plate via capillary action.

  • Separation: As the mobile phase ascends the plate, it carries the spotted compounds with it. More polar compounds will have a stronger interaction with the polar stationary phase and will therefore travel a shorter distance up the plate. Less polar compounds will have a greater affinity for the mobile phase and will travel further.

In a typical amide synthesis:

  • Carboxylic acids are highly polar and often exhibit strong interactions with the silica gel, resulting in a low retention factor (Rf).

  • Amines can vary in polarity, but primary and secondary amines are generally polar.

  • Amides are typically less polar than their corresponding carboxylic acid and amine starting materials.

This difference in polarity is the basis for their separation on a TLC plate, allowing for a clear visual assessment of the reaction's progress.

The TLC Workflow: A Step-by-Step Guide

The following diagram illustrates the general workflow for monitoring an amide synthesis reaction using TLC.

TLC_Workflow cluster_prep Preparation cluster_sampling Sampling & Spotting cluster_development Development & Visualization cluster_analysis Analysis A Prepare TLC Plate (Draw Baseline) D Spot Plate: - Starting Material (SM) - Co-spot (SM + Rxn) - Reaction Mixture (Rxn) A->D B Prepare Developing Chamber (Solvent & Saturation) E Develop Plate in Chamber B->E C Withdraw Reaction Aliquot C->D D->E F Dry Plate E->F G Visualize Spots (UV, Stain) F->G H Mark Spots & Solvent Front G->H I Calculate Rf Values H->I J Interpret Chromatogram I->J

Caption: Idealized TLC plate of a completed amide synthesis.

  • Incomplete Reaction: The reaction lane will show spots corresponding to the starting materials and the product.

  • Completed Reaction: The spots for the starting materials will have disappeared from the reaction lane, and a new spot for the product will be prominent. [3]* Side Products: The appearance of unexpected spots in the reaction lane indicates the formation of side products.

The Retention Factor (Rf)

The retention factor, or Rf value, is a quantitative measure of a compound's movement on the TLC plate. It is calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front. [7][8] Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

Rf values are always between 0 and 1. [9]While they are characteristic of a compound under specific conditions (stationary phase, mobile phase, temperature), it is more reliable to compare the relative positions of spots on the same plate. [10]

Selecting the Right Mobile Phase

The choice of the mobile phase is crucial for achieving good separation. The goal is to find a solvent system where the starting materials and product have significantly different Rf values, ideally between 0.2 and 0.8. [4] A common starting point for developing a solvent system for amide synthesis is a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate). The polarity of the mobile phase can be fine-tuned by adjusting the ratio of these solvents.

Scenario Observation Action
All spots remain on the baseline (Rf ≈ 0) The mobile phase is not polar enough to move the compounds.Increase the proportion of the polar solvent (e.g., increase the amount of ethyl acetate).
All spots are at the solvent front (Rf ≈ 1) The mobile phase is too polar, and the compounds are not interacting with the stationary phase.Increase the proportion of the non-polar solvent (e.g., increase the amount of hexane).
Poor separation between spots The polarity of the mobile phase is not optimal.Try a different solvent system. For example, dichloromethane/methanol can be a good alternative to hexane/ethyl acetate.

Table 1: Common Mobile Phase Systems for Amide Synthesis

Reactant/Product Characteristics Suggested Starting Mobile Phase Notes
Aliphatic, non-polar amidesHexane:Ethyl Acetate (e.g., 7:3 to 1:1)Adjust ratio based on polarity of starting materials.
Aromatic amidesDichloromethane:Methanol (e.g., 9.5:0.5 to 9:1)Methanol significantly increases polarity.
Polar starting materials and productEthyl AcetateCan be used as a single eluent for more polar compounds.
Very polar compounds (e.g., amino acids)Chloroform:Methanol:Acetic Acid (e.g., 90:8:2) [11]The acid can help to reduce streaking of carboxylic acids.

Troubleshooting Common TLC Problems

Problem Possible Cause(s) Solution(s)
Streaking spots - Sample is too concentrated.- Compound is highly acidic or basic.- Dilute the sample.- Add a small amount of acetic acid or triethylamine to the mobile phase to suppress the ionization of acidic or basic compounds, respectively. [12]
Spots are not round - The TLC plate was damaged during spotting.- The spotting solvent was too polar.- Be gentle when spotting.- Use a less polar, more volatile solvent for spotting.
Rf values are inconsistent - The developing chamber was not saturated.- The composition of the mobile phase changed due to evaporation.- Always use a saturated chamber.- Use a fresh mobile phase for each run.
No spots are visible - The compound is not UV-active and the wrong stain was used.- The sample concentration is too low.- Try a different visualization method (e.g., KMnO₄ or iodine).- Spot the sample multiple times in the same location, allowing it to dry in between. [13]

Conclusion

Thin-layer chromatography is an indispensable tool for the modern synthetic chemist. Its application to the monitoring of amide synthesis provides a rapid and reliable method to optimize reaction conditions, determine reaction endpoints, and identify the formation of byproducts. By understanding the principles of separation and mastering the practical techniques of plate development and visualization, researchers can significantly enhance their synthetic efficiency and success.

References

  • Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. [Link]

  • University of California, Los Angeles. (n.d.). TLC Stains. [Link]

  • Chemistry LibreTexts. (2025, August 21). 5.7: Visualizing TLC Plates. [Link]

  • ChemicalDesk.Com. (2011, September 4). TLC stains for amines. [Link]

  • OCR A-Level Chemistry Notes. (n.d.). Thin-Layer Chromatography and Rf Values (14.1.1). [Link]

  • University of Rochester. (n.d.). Magic Formulas: TLC Stains. [Link]

  • University of Missouri–St. Louis. (n.d.). Iodine Staining. [Link]

  • Oreate AI Blog. (2026, January 15). Understanding Rf Values in Chromatography: A Step-by-Step Guide. [Link]

  • Sciencing. (2022, August 30). Factors That Affect RF Values In Thin Layer Chromatography. [Link]

  • Filterbio. (2025, December 19). How to detect compounds on TLC plates?. [Link]

  • BYJU'S. (2022, August 2). The R f (retardation factor) value is the ratio of the solute's distance travelled to the solvent's distance travelled. [Link]

  • Scribd. (n.d.). TLC Staining Procedure TLC Stain Recipe Stain Chemistry / Physics Comments. [Link]

  • American Laboratory. (2011, April 4). A UV Shadowing Technique Using a CCD Imaging System. [Link]

  • National Centre for Biotechnology Education. (n.d.). Thin layer chromatography. [Link]

  • Wofford College. (n.d.). Amide Workup. [Link]

  • Unknown. (n.d.). TLC Stains. [Link]

  • Curly Arrow. (2008, August 25). Let's talk about TLCs Part 4 - Ninhydrin Stain. [Link]

  • EPFL. (n.d.). TLC Visualization Reagents. [Link]

  • REACH Devices, LLC. (n.d.). TLC stains. [Link]

  • Thieme Chemistry. (n.d.). Monitoring Solid-Phase Reactions with Thin-Layer Chromatography. [Link]

  • Science Gateway. (n.d.). Detetion of DNA in PAGE --- UV shadowing. [Link]

  • Chemistry Hall. (2020, January 2). Thin Layer Chromatography: A Complete Guide to TLC. [Link]

  • Reddit. (2024, November 13). TLC for amide synthesis. [Link]

  • ResearchGate. (n.d.). Thin Layer Chromatography and Amides. [Link]

  • University of Rochester. (n.d.). Troubleshooting: TLC. [Link]

  • Reddit. (2020, June 8). TLC seperation of carboxylix acid, amine, and the amide product. [Link]

  • Waters Corporation. (n.d.). Improving Organic Synthesis Reaction Monitoring with Rapid Ambient Sampling Mass Spectrometry. [Link]

  • MilliporeSigma. (n.d.). Solvent Systems for Thin-layer Chromatography of Novabiochem Products. [Link]

  • OpenOChem Learn. (n.d.). TLC. [Link]

  • University of Rochester. (n.d.). How To: Run a Prep TLC. [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot. [Link]

  • SciSpace. (n.d.). Solvent-free synthesis of amide: a novel technique of green chemistry. [Link]

  • Amrita Virtual Lab. (n.d.). Thin Layer Chromatography. [Link]

  • ChemBAM. (n.d.). TLC troubleshooting. [Link]

  • Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography. [Link]

  • Bitesize Bio. (2025, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. [Link]

Sources

Application Note: High-Integrity Storage and Handling Protocols for Phenolic Benzamides

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Chemical Vulnerability Profile

Phenolic benzamides are critical tools in drug discovery, particularly as dopamine receptor antagonists (D2/D3) and histone deacetylase (HDAC) inhibitors. Their structural utility, however, comes with a specific instability profile that researchers must actively manage.

The Dual-Threat Degradation Mechanism
  • Oxidative Quinone Formation (Phenolic Moiety): The phenol group is electron-rich and prone to oxidation. Under basic conditions or exposure to air, it deprotonates to a phenolate ion, which rapidly oxidizes to a radical intermediate and subsequently to a para- or ortho-quinone. These quinones are often colored (yellow/brown) and can covalently modify proteins, leading to false positives in biological assays (pan-assay interference).

  • Amide Hydrolysis (Benzamide Moiety): While the benzamide bond is relatively robust, it is susceptible to hydrolysis under extreme pH (acidic or basic) or prolonged aqueous storage, cleaving the molecule into a benzoic acid derivative and an amine.

Core Protocol: Storage "Stasis" Systems

To maintain >99% purity, storage conditions must arrest both thermodynamic and kinetic degradation pathways.

Solid State Storage
  • Temperature: Store at -20°C for up to 3 years.

  • Atmosphere: The vial headspace must be minimized. For highly sensitive analogs, backfill with Argon (Ar) rather than Nitrogen (

    
    ), as Ar is heavier than air and provides a more effective blanket against oxygen.
    
  • Container: Amber borosilicate glass is mandatory to prevent photo-oxidative radical generation.

  • Moisture Control: Store with active desiccant (e.g., silica gel or molecular sieves). Hydrolysis requires water; eliminating moisture kinetically halts this pathway.

Solution State Storage (Stock Solutions)
  • Solvent Choice: DMSO (Dimethyl sulfoxide) is the gold standard. It is aprotic, preventing the ionization of the phenol (pKa ~8-10). Avoid protic solvents like Ethanol or Methanol for long-term storage, as they can facilitate proton exchange and oxidation.

  • Concentration: Prepare high-concentration stocks (e.g., >10 mM). Dilute solutions degrade faster due to a higher ratio of dissolved oxygen to solute.

  • Temperature: Store at -80°C . At -20°C, DMSO may undergo freeze-thaw cycles (freezing point 19°C) if the freezer fluctuates, causing micro-precipitation.

  • Shelf Life: 6 months maximum.

Table 1: Storage Stability Matrix

StateConditionStability EstimatePrimary Risk
Solid -20°C, Desiccated, Amber Vial> 3 YearsHygroscopicity (Salt forms)
Solid RT, Light Exposure< 1 MonthPhoto-oxidation (Browning)
Soln (DMSO) -80°C, Argon Overlay6-12 MonthsFreeze-Thaw precipitation
Soln (Water) 4°C or RT< 24 HoursHydrolysis & Oxidation

Handling & Solubilization Protocols

The "Degas-Dissolve" Workflow

Objective: Solubilize the compound without introducing the oxygen required for quinone formation.

  • Equilibration: Allow the storage vial to reach room temperature before opening. Opening a cold vial condenses atmospheric moisture onto the solid, catalyzing hydrolysis.

  • Solvent Preparation: Sparge the DMSO with Helium or Argon for 5 minutes prior to use to remove dissolved oxygen.

  • Dissolution: Add the solvent to the solid. Vortex gently.

    • Critical Check: If the solution turns yellow or pink immediately, oxidation has occurred. Discard.

  • Aliquoting: Do not store the bulk stock. Aliquot into single-use amber vials to avoid repeated freeze-thaw cycles.

Aqueous Dilution (Assay Preparation)

Phenolic benzamides have limited aqueous solubility.

  • Stepwise Dilution: Dilute the DMSO stock into the aqueous buffer immediately before use.

  • pH Management: Maintain buffer pH < 7.5. Above pH 8.0, the phenol deprotonates (

    
    ), increasing oxidation rates by orders of magnitude.
    
  • Additives: For highly unstable derivatives, add 0.1 mM EDTA to the buffer. EDTA chelates trace metal ions (

    
    , 
    
    
    
    ) that catalyze phenolic oxidation.

Scientific Validation & Visualization

Degradation Pathways

The following diagram illustrates the two primary failure modes: oxidation of the phenol and hydrolysis of the amide.

DegradationPathways Compound Phenolic Benzamide (Active Drug) Phenolate Phenolate Ion (Reactive Intermediate) Compound->Phenolate pH > 8.0 Deprotonation HydrolysisProd Benzoic Acid + Amine (Inactive) Compound->HydrolysisProd Acid/Base + H2O Hydrolysis Quinone Benzoquinone (Toxic/Inactive) Phenolate->Quinone O2 + Light Oxidation

Figure 1: Divergent degradation pathways. High pH accelerates the upper oxidative path; moisture drives the lower hydrolytic path.

Handling Workflow

A logical decision tree for ensuring sample integrity from receipt to experiment.

HandlingWorkflow Receipt Receipt of Solid Equilibrate Equilibrate to RT (Prevent Condensation) Receipt->Equilibrate Solubilization Dissolve in Anhydrous DMSO (Argon Sparged) Equilibrate->Solubilization QC_Check Visual QC: Clear/Colorless? Solubilization->QC_Check Aliquot Aliquot & Store -80°C QC_Check->Aliquot Yes Discard Discard (Oxidation Detected) QC_Check->Discard No (Yellow/Pink) Experiment Dilute in Buffer + EDTA (Use within 4 hours) Aliquot->Experiment Thaw

Figure 2: Standard Operating Procedure (SOP) workflow for handling phenolic benzamides.

Quality Control (QC)

Before critical assays, validate compound integrity using HPLC-UV/MS.

  • Monitoring Wavelength: 254 nm (aromatic ring) and ~400 nm (quinone detection).

  • Acceptance Criteria:

    • Purity > 98%.[1][2]

    • Absence of peak at ~400 nm (indicates < 0.1% quinone).

    • Retention time shift (Hydrolysis products will be significantly more polar/early eluting).

References

  • National Institutes of Health (NIH) - PMC. Electrochemical Investigation of the Oxidation of Phenolic Compounds. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: N-(3-hydroxyphenyl)-4-methylbenzamide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #SYN-AMIDE-034 Subject: Yield Optimization & Chemoselectivity Protocol Status: Open Assigned Specialist: Senior Application Scientist[1]

Executive Summary & Core Challenge

The synthesis of N-(3-hydroxyphenyl)-4-methylbenzamide involves the acylation of 3-aminophenol with 4-methylbenzoyl chloride .[1]

The critical technical challenge here is Chemoselectivity . 3-Aminophenol is an ambident nucleophile containing both an amino group (


) and a hydroxyl group (

).[1]
  • Target: N-acylation (Amide formation).

  • Impurity: O-acylation (Ester formation) or N,O-diacylation.[1]

To maximize yield, your protocol must kinetically favor the amine attack while suppressing the phenol attack and preventing the oxidative degradation of the electron-rich aminophenol starting material.

Technical Modules (Troubleshooting & Optimization)

Module A: Chemoselectivity (The "N vs. O" Battle)

Issue: Low yield due to ester byproducts (O-acylation).[1] Root Cause: Improper pH control or solvent choice. Technical Insight: In neutral organic solvents, the amine is more nucleophilic than the phenol. However, in the presence of strong bases (like NaOH or KOH) or high temperatures, the phenol deprotonates to a phenoxide (


), which is a hard, aggressive nucleophile that competes with the amine, leading to esters.

Optimization Strategy:

  • The "Weak Base" Approach (Recommended): Use Pyridine or Sodium Bicarbonate (

    
    ) . These bases are strong enough to neutralize the HCl byproduct but too weak to deprotonate the phenol (
    
    
    
    ).
  • Temperature Control: Maintain the reaction at 0°C during addition. N-acylation has a lower activation energy than O-acylation.[1] Low temperature kinetically favors the amide.

Module B: Starting Material Integrity

Issue: Reaction mixture turns black/tarry; low mass recovery. Root Cause: Oxidation of 3-aminophenol.[1] Technical Insight: Aminophenols are electron-rich and prone to rapid oxidation by atmospheric oxygen, creating quinone-like polymerization products (tar).[1] Optimization Strategy:

  • Purification: If your 3-aminophenol is brown/purple, recrystallize it from water/ethanol before use.[1]

  • Inert Atmosphere: Run the reaction under Nitrogen (

    
    ) or Argon.
    
Module C: Workup Logic (The pKa Separation)

Issue: Product is an oil or contains unreacted starting material. Root Cause: Inefficient separation based on solubility. Technical Insight: Leverage the acidity differences:

  • Carboxylic Acid (byproduct):

    
     (Soluble in 
    
    
    
    )[1]
  • Amine (starting material): Conjugate acid

    
     (Soluble in dilute 
    
    
    
    )
  • Phenol (Product):

    
     (Insoluble in 
    
    
    
    , Soluble in
    
    
    )

The "Gold Standard" Protocol

Use this validated workflow to ensure high N-selectivity.

Reagents:

  • 3-Aminophenol (1.0 eq)[1]

  • 4-Methylbenzoyl chloride (1.05 eq) — Slight excess ensures amine conversion.[1]

  • Triethylamine (TEA) or Pyridine (1.2 eq)[1]

  • Dichloromethane (DCM) or THF (Anhydrous)[1]

Step-by-Step Procedure:

  • Setup: Flame-dry a round-bottom flask. Add 3-aminophenol and DCM (0.2 M concentration). Add a stir bar.

  • Base Addition: Add TEA (1.2 eq). Flush with

    
    .
    
  • Cooling: Submerge flask in an ice bath (0°C).

  • Addition: Dissolve 4-methylbenzoyl chloride in a small volume of DCM. Add this solution dropwise over 30 minutes. Crucial: Slow addition prevents localized heating and O-acylation.[1]

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 3–6 hours. Monitor by TLC (EtOAc:Hexane 1:1).

  • Quench: Add water to hydrolyze excess acid chloride.

Purification (The Acid/Base Wash):

  • Transfer DCM layer to a separatory funnel.

  • Wash 1 (Acidic): Wash with 1M HCl (

    
    ). Removes unreacted 3-aminophenol and TEA.[1]
    
  • Wash 2 (Mild Basic): Wash with Saturated

    
     (
    
    
    
    ). Removes 4-methylbenzoic acid.[1]
  • Wash 3 (Neutral): Wash with Brine.

  • Isolation: Dry organic layer over

    
    , filter, and evaporate.
    
  • Crystallization: If the residue is solid, recrystallize from Ethanol/Water .

Visualization & Logic Flows

Diagram 1: Reaction Pathway & Selectivity

This diagram illustrates the kinetic competition between the Amine and Hydroxyl groups.

ReactionPathway Start 3-Aminophenol (Ambident Nucleophile) Condition_N Kinetic Control (0°C, Weak Base) Start->Condition_N Major Pathway Condition_O Thermodynamic/Basic (High T, Strong Base) Start->Condition_O Minor Pathway Reagent 4-Methylbenzoyl Chloride Condition_N->Reagent Product_N N-Acyl Product (Target Amide) Condition_N->Product_N Fast Attack (-NH2) Condition_O->Reagent Product_O O-Acyl Impurity (Ester) Condition_O->Product_O Phenoxide Attack (-O-)

Caption: Kinetic control (0°C, weak base) favors the nucleophilic attack of the amine (Green path), while strong bases or heat risk activating the phenol to form the ester impurity (Red path).[1]

Diagram 2: Purification Decision Tree

Follow this logic to isolate pure product from the crude mixture.

WorkupLogic Crude Crude Reaction Mixture (DCM Layer) Wash_HCl Wash with 1M HCl Crude->Wash_HCl Aqueous_HCl Aqueous Layer: Unreacted 3-Aminophenol Triethylamine salts Wash_HCl->Aqueous_HCl Extracts Bases Organic_HCl Organic Layer: Product + Acid Impurities Wash_HCl->Organic_HCl Retains Neutrals/Acids Wash_Bicarb Wash with Sat. NaHCO3 Organic_HCl->Wash_Bicarb Aqueous_Bicarb Aqueous Layer: 4-Methylbenzoic Acid (as Sodium salt) Wash_Bicarb->Aqueous_Bicarb Extracts Acids Organic_Final Final Organic Layer: Target Product (Neutral/Phenolic) Wash_Bicarb->Organic_Final Pure Product

Caption: The separation strategy relies on washing away impurities that are more basic (using HCl) or more acidic (using NaHCO3) than the target phenolic amide.[1]

Troubleshooting Data & FAQs

Solvent Selection Impact
SolventSolubility of 3-APChemoselectivity (N:O)Recommendation
DCM ModerateHighExcellent (Standard)
THF HighHighGood (Harder to wash)
DMF Very HighModerateAvoid (Workup difficult)
Water LowLow (Hydrolysis risk)Poor (Unless pH strict)
Frequently Asked Questions

Q: Can I use NaOH as the base? A: Avoid if possible. NaOH is a strong base and will deprotonate the phenol (


), creating a phenoxide anion. This increases the risk of O-acylation (ester formation).[1] If you must use Schotten-Baumann conditions (aqueous), use 

or

instead.[1]

Q: I see a white precipitate forming during the reaction. Is this bad? A: No. This is likely the hydrochloride salt of your base (e.g., Triethylamine Hydrochloride or Pyridine Hydrochloride). It indicates the reaction is progressing.[2] It will wash away during the aqueous workup.

Q: My product yield is >100% and the melting point is low. A: You likely have trapped solvent or O-acylated byproduct .[1]

  • Check: Run an NMR.[3][4][5] Look for a downfield shift in the phenol protons or extra methyl peaks if you used an excess of reagent.

  • Fix: Recrystallize from Ethanol/Water (approx 1:1 ratio).

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). Wiley-Interscience.[1] [Topic: Schotten-Baumann Reaction & Chemoselectivity].

  • BenchChem. (2025).[2][6] Strategies to minimize O-acylation of the hydroxyl group in 3-Phenyl-L-serine. Retrieved from .

  • Raheem, K. S., et al. (2019). Synthesis and characterization of some new amide derivatives from 3-aminophenol. Journal of Physics: Conference Series, 1294. .

  • Abbasi, M.A., et al. (2014).[7] Synthesis and Pharmacological Activities of N-(3-Hydroxyphenyl) Benzamide and its 3-O-Derivatives. Pakistan Journal of Chemistry, 4(1), 26-30.[1][7] .

Sources

troubleshooting low solubility of benzamides in aqueous buffers

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: BZ-SOL-001
Topic: Troubleshooting low solubility of benzamides in aqueous buffers
Assigned Specialist: Senior Application Scientist, Formulation Chemistry

Introduction: The "Brick Dust" Challenge

Welcome to the technical guide for solubilizing benzamide scaffolds. If you are experiencing precipitation upon diluting your DMSO stock into aqueous buffer, you are encountering a classic medicinal chemistry challenge.

Benzamides are often classified as "Brick Dust" molecules rather than "Grease Balls."

  • Grease Balls: High Lipophilicity (High LogP), low melting point. They clump because they hate water.

  • Brick Dust: High Crystal Lattice Energy (High Melting Point), moderate LogP. They precipitate because they love themselves more than the solvent.

The amide moiety (


) acts as both a hydrogen bond donor and acceptor, creating strong intermolecular networks (dimers and ribbons) in the solid state. To dissolve the compound, your solvent system must break these strong crystal lattice interactions.

Module 1: Diagnostic Phase

Before attempting a fix, diagnose the physicochemical profile of your specific benzamide derivative.

Quick Reference: Solubility Drivers
PropertyValue RangeImplication for Benzamides
Melting Point (

)

High Lattice Energy. Hard to dissolve. Requires disrupting H-bonds (e.g., using DMSO or Cyclodextrins).
LogP

Lipophilic. Requires surfactants or organic cosolvents.
pKa (Basic)

Ionizable. Solubility will be pH-dependent. Soluble at pH < pKa - 2.
pKa (Neutral) N/ANon-ionizable. pH adjustment will fail. Rely on cosolvents/complexation.

Technical Insight: Simple benzamide is essentially neutral at physiological pH (pKa of conjugate acid


). However, many bioactive benzamides (e.g., Metoclopramide, Entinostat) contain basic amine side chains. Know if your benzamide has a basic nitrogen. 

Module 2: The Solubilization Decision Matrix

Use this logic flow to select the correct solubilization strategy.

BenzamideWorkflow Start Compound Precipitates in Buffer CheckStruct Check Structure: Basic Amine Present? Start->CheckStruct YesBasic Yes (e.g., Piperazine, Pyridine tail) CheckStruct->YesBasic Ionizable NoNeutral No (Neutral Benzamide) CheckStruct->NoNeutral Non-Ionizable CheckpH Check Buffer pH YesBasic->CheckpH NeutralStrategy pH Adjustment Ineffective NoNeutral->NeutralStrategy Acidic Adjust pH < (pKa - 2) (Acidify Buffer) CheckpH->Acidic Soluble Form CosolventCheck Check DMSO Limit NeutralStrategy->CosolventCheck HighDMSO Assay Tolerates >1% DMSO? CosolventCheck->HighDMSO UseCosolvent Use Step-Down Dilution (Protocol B) HighDMSO->UseCosolvent Yes LowDMSO Must be <0.1% DMSO HighDMSO->LowDMSO No Rescue Cyclodextrin Rescue (Protocol C) LowDMSO->Rescue

Figure 1: Decision tree for selecting the optimal solubilization strategy based on benzamide structural properties and assay constraints.

Module 3: Critical FAQs (Troubleshooting)

Q1: My compound is clear in 100% DMSO, but crashes immediately when I add water. Why?

A: You are experiencing the "Parachute Effect" failure. In 100% DMSO, the compound is solvated. When you add aqueous buffer, the solvent polarity changes instantly.[1] This creates a state of supersaturation.

  • Mechanism: The mixing of DMSO and water is exothermic (releases heat). As the solution cools back to room temperature and the dielectric constant rises, the "hydrophobic effect" forces the benzamide molecules together.

  • The Fix: Do not add the stock directly to the full volume of buffer. Use the Serial Cosolvent Step-Down method (see Protocol B) to lower the kinetic energy barrier gradually.

Q2: I acidified my buffer, but it still precipitated. Isn't it supposed to ionize?

A: Not all benzamides are basic.

  • The Trap: The amide nitrogen (

    
    ) is not  basic (pKa < 0). It does not protonate at pH 2-7.
    
  • The Reality: Only benzamides with distal basic groups (like the piperidine in Domperidone) will respond to pH. If your molecule is a simple aryl-benzamide (like Vorinostat analogs), pH adjustment does nothing but increase ionic strength, which can actually decrease solubility (Salting-Out effect).

Q3: Can I use sonication to redissolve the precipitate?

A: Use with caution. Sonication creates heat and high-energy cavitation. While it may temporarily disperse the solid, it often creates a stable suspension of micro-crystals rather than a true solution.

  • Test: Centrifuge the sonicated sample at 10,000 x g for 10 minutes. If a pellet forms, it was not dissolved.[2]

  • Better Approach: Warm the solution to 37°C during the dilution step to keep the lattice energy barrier lower.

Module 4: Validated Protocols

Protocol A: Kinetic Solubility Assessment

Use this to determine the "real" limit of your compound in your specific assay buffer.

  • Prepare Stock: 10 mM compound in 100% DMSO.

  • Prepare Buffer: Aliquot 196 µL of your assay buffer (e.g., PBS pH 7.4) into a 96-well PCR plate.

  • Spike: Add 4 µL of DMSO stock (Final: 200 µM, 2% DMSO).

  • Mix: Shake at 500 rpm for 2 hours at Room Temp (RT).

  • Filter: Filter using a 0.45 µm PVDF filter plate (or centrifuge at max speed for 20 min).

  • Analyze: Measure UV absorbance of the supernatant/filtrate relative to a standard curve.

    • Result: If recovery is <80%, your compound is insoluble at 200 µM.

Protocol B: Cosolvent Step-Down (Anti-Crash)

Prevents "shock" precipitation during dilution.

  • Start: 10 mM DMSO Stock.

  • Intermediate Dilution: Dilute 1:10 into 100% Ethanol or PEG-400 (not water).

    • New Conc: 1 mM in 90% organic solvent.

  • Secondary Dilution: Dilute this 1:10 into your aqueous buffer with rapid vortexing.

    • Result: 100 µM in Buffer (with ~1% DMSO/9% Ethanol).

  • Why this works: The intermediate step bridges the polarity gap, preventing the rapid nucleation of crystals.

Protocol C: Cyclodextrin Rescue (The "Gold Standard")

For neutral benzamides or strictly aqueous assays.

Mechanism: Benzamides fit well into the hydrophobic cavity of


-Cyclodextrin (

-CD), forming a 1:1 inclusion complex that hides the hydrophobic aryl ring from water.
  • Prepare Vehicle: Dissolve Sulfobutylether-

    
    -Cyclodextrin (SBE-
    
    
    
    -CD)
    or HP-
    
    
    -CD
    in water/buffer at 10-20% (w/v) .
    • Note: Standard

      
      -CD has low solubility; use the derivatives (HP or SBE).
      
  • Add Compound: Add your solid benzamide (or a small volume of DMSO stock) to this vehicle.

  • Equilibrate: Shake/rotate for 24 hours. The cyclodextrin will actively "pull" the benzamide into solution.

  • Filtration: Filter (0.22 µm) to remove uncomplexed solid.

  • Stability: These complexes are usually stable to dilution and freezing.

Module 5: Mechanism of Failure (Visualized)

Understanding how precipitation occurs helps prevent it.

PrecipMechanism cluster_prevention Prevention Strategy Stock DMSO Stock (Solvated) Mix Rapid Mixing with Buffer Stock->Mix Dilution Shock Solvent Shock (Polarity Spike) Mix->Shock Exothermic Nucleation Nucleation (Critical Cluster) Shock->Nucleation Supersaturation CD Cyclodextrin Encapsulation Shock->CD Interception Growth Crystal Growth (Ostwald Ripening) Nucleation->Growth Precipitation

Figure 2: The kinetic pathway of precipitation. Cyclodextrins intercept the 'Shock' phase by sequestering hydrophobic molecules before nucleation occurs.

References

  • Yalkowsky, S. H., & Valvani, S. C. (1980). Solubility and partitioning I: Solubility of nonelectrolytes in water. Journal of Pharmaceutical Sciences, 69(8), 912-922. Link

  • Loftsson, T., & Brewster, M. E. (1996). Pharmaceutical applications of cyclodextrins. 1. Drug solubilization and stabilization.[2][3] Journal of Pharmaceutical Sciences, 85(10), 1017-1025. Link

  • Balbach, S., & Korn, C. (2004). Pharmaceutical evaluation of early development candidates "the 100 mg approach". International Journal of Pharmaceutics, 275(1-2), 1-12. Link

  • Jouyban, A. (2008). Review of the cosolvency models for predicting drug solubility in solvent mixtures: An update. Journal of Pharmacy & Pharmaceutical Sciences, 11(1), 32-58. Link

Sources

preventing oxidation of phenolic hydroxyl groups during amide coupling

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preventing Oxidation of Phenolic Hydroxyl Groups During Amide Coupling Ticket ID: CHEM-SUP-8821 Status: Open Analyst: Senior Application Scientist, Peptide & Small Molecule Division

Diagnostic & Decision Workflow

Before altering your chemistry, determine if your issue is truly oxidation or a competing side reaction (like O-acylation). Use this logic tree to select the correct intervention.

PhenolCouplingLogic Start START: Phenolic Substrate for Amide Coupling Protect Is the Phenol Protected? Start->Protect YesProtect YES: Standard Coupling Protect->YesProtect Bn, tBu, Trt NoProtect NO: 'Naked' Phenol Protect->NoProtect CheckPG Check PG Stability (Base/Acid sensitivity) YesProtect->CheckPG OxidationRisk Risk Assessment: Is it Catechol/DOPA? NoProtect->OxidationRisk HighRisk HIGH RISK (Catechol) Rapid Quinone Formation OxidationRisk->HighRisk Yes ModRisk MODERATE RISK (Tyrosine) Slow Radical Dimerization OxidationRisk->ModRisk No Sol_Inert Protocol A: Strict Inert Atmosphere + Degassed Solvents HighRisk->Sol_Inert Sol_Additives Add Radical Scavengers (Ascorbic Acid/BHT) HighRisk->Sol_Additives ModRisk->Sol_Inert Sol_WeakBase Use Weak Bases (Collidine/Lutidine) Avoid pH > 8 ModRisk->Sol_WeakBase

Figure 1: Decision matrix for handling phenolic substrates. High-risk substrates (catechols) require multiple layers of protection against oxidation.

Technical Deep Dive: The Mechanism of Failure

To prevent failure, you must understand that "browning" is not random decomposition; it is a specific, cascade reaction triggered by the deprotonation of the phenol.

The Oxidative Cascade
  • Initiation (Deprotonation): Amide coupling requires a base (DIEA, TEA, NMM) to deprotonate the carboxylic acid or amine salt. This base inevitably deprotonates the phenol (

    
    ) to a phenolate anion.
    
  • Radical Formation: The electron-rich phenolate is easily oxidized by dissolved oxygen (SET mechanism) to a phenoxy radical.

  • Quinone Formation: In catechols (like DOPA or Dopamine), this radical rapidly disproportionates to an o-quinone.

  • Polymerization (The "Black Tar"): Quinones are potent electrophiles (Michael acceptors). They react with free amines (your coupling partner) or other phenols to form covalent cross-links and melanin-like polymers [1].

Key Insight: The rate of oxidation is directly proportional to pH and oxygen concentration. If you control the pH and the atmosphere, you stop the oxidation.

Strategic Troubleshooting

Issue 1: Reaction Mixture Turns Dark Brown/Black

Diagnosis: Quinone formation and subsequent polymerization. This is common with DOPA, Dopamine, or 5-hydroxy-tryptophan derivatives.

  • Immediate Fix:

    • Degas Solvents: Sparge all solvents (DMF, NMP) with Argon for 15 minutes before use. Dissolved oxygen is the primary oxidant.

    • Switch Bases: Replace strong tertiary amines (DIEA/TEA,

      
      ) with weaker, sterically hindered bases like 2,4,6-Collidine  (
      
      
      
      ) or 2,6-Lutidine . These are basic enough to activate the carboxylate but less likely to fully deprotonate the phenol [2].
    • Add Antioxidants: Incorporate 1–5 mol% of Ascorbic Acid or BHT (Butylated hydroxytoluene) into the reaction mixture. Ascorbic acid reduces quinones back to phenols faster than they can polymerize [3].

Issue 2: Low Yield (But No Color Change)

Diagnosis: This is likely O-acylation , not oxidation. The phenol acts as a nucleophile and reacts with your activated ester (e.g., HATU-ester) to form an ester byproduct instead of the desired amide.

  • Differentiation:

    • Oxidation:[1][2][3][4][5][6][7][8] Dark color, complex mixtures, insoluble aggregates.

    • O-Acylation: Clear solution, distinct byproduct peak (M+ mass matches product), reversible with base hydrolysis.

  • Fix: Use "Active Ester" methods (EDC/NHS) at slightly acidic pH (pH 5–6) where the amine is nucleophilic but the phenol remains protonated and unreactive.

Issue 3: Dimerization of Tyrosine

Diagnosis: Oxidative coupling of two phenol rings (dityrosine formation), often catalyzed by trace metals (Cu, Fe) in solvents or reagents.

  • Fix: Add a chelator like EDTA (1 mM) to the aqueous workup or reaction buffer to sequester redox-active metals.

Experimental Protocols

Protocol A: Inert Coupling of "Naked" Phenols

Use this when protecting group chemistry is impossible or when late-stage functionalization is required.

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • Amine (1.1 equiv)[9]

  • Coupling Reagent: EDC·HCl / HOBt (Preferred for stability) or HATU (Faster, but riskier)

  • Base: 2,4,6-Collidine (3.0 equiv)

  • Solvent: Anhydrous DMF (Degassed)

Step-by-Step:

  • Degassing: Place anhydrous DMF in a round-bottom flask. Bubble dry Argon through the solvent for 15 minutes. Do not skip this.

  • Activation: Add the Carboxylic Acid and HOBt. Stir for 5 mins under Argon.

  • Addition: Add EDC·HCl. Stir for 10 mins.

  • Substrate Addition: Add the Phenolic Amine and Collidine simultaneously via syringe.

  • Reaction: Seal the flask under a positive pressure of Argon (balloon). Stir at room temperature.

    • Critical Check: Monitor pH with a damp pH strip. Aim for pH 7.0–7.5. If pH > 8.0, oxidation risk spikes.

  • Quench: Pour into dilute aqueous citric acid (10%) or

    
    . Acidic quench protonates the phenolate immediately, halting oxidation.
    
Protocol B: Handling High-Risk Catechols (DOPA)

Catechols are too unstable for standard base-mediated coupling. If you cannot use a commercially protected DOPA (e.g., Fmoc-Dopa(acetonide)-OH), use Boronate protection in situ.

Method:

  • Complex the DOPA derivative with sodium tetraborate (Borax) or phenylboronic acid in the aqueous/organic phase.

  • The boronate forms a cyclic ester with the catechol oxygens, effectively protecting them from oxidation and O-acylation during the reaction [4].

  • Remove the boronate simply by lowering the pH during workup (acid labile).

Comparative Data: Protecting Groups vs. Additives[10]

StrategyAgentProsCons
Protection Acetyl (Ac) Very stable; prevents O-acylation completely.Requires hydrazine or strong base to remove (can damage sensitive peptides).
Protection Trityl (Trt) Sterically bulky; protects against oxidation.Very acid labile; may fall off during TFA activation steps.
Protection Acetonide Gold standard for DOPA/Catechols.Requires specific installation steps; not "one-pot".
Additive Ascorbic Acid Cheap; effective scavenger of quinones.Can interfere with some organometallic catalysts; acidic.[2]
Additive Trialkylsilanes Scavenges radicals (e.g., TIPS).Only effective in acidic deprotection cocktails, not coupling.

Frequently Asked Questions (FAQ)

Q: Can I use HATU/DIEA with unprotected phenols? A: Proceed with extreme caution. HATU is highly reactive and requires a basic pH (DIEA) to function. This high pH is the "danger zone" for phenol oxidation. If you must use HATU, use Collidine instead of DIEA and limit reaction time to <1 hour.

Q: My reaction turned black. Can I save it? A: Usually, no. The black color indicates covalent polymerization (melanin formation). You might be able to isolate some product by aggressive reverse-phase HPLC, but the column life will suffer. It is better to restart with Protocol A.

Q: Why do you recommend EDC over HATU for phenols? A: EDC/HOBt activation can proceed at a lower pH (near neutral or slightly acidic) compared to uronium salts (HATU/HBTU). Keeping the pH lower keeps the phenol protonated (


 vs 

), rendering it resistant to oxidation.

References

  • BenchChem. (2025).[3] Technical Support Center: Prevention of Phenol Compound Oxidation During Reactions. Retrieved from 3[3]

  • Hepatochem. (n.d.). Amide coupling reaction in medicinal chemistry: Coupling reagents and Base Selection. Retrieved from 10

  • ResearchGate. (2015). Discussion: If phenols are oxidized and converted to quinones, will they lose antioxidant capacity? (Context on Ascorbic Acid regeneration). Retrieved from 5

  • Scientific Research Publishing. (2024). The Compatibility of Groups Used to Protect Phenolic Functionality. Retrieved from 11

Sources

removing unreacted 4-methylbenzoyl chloride from reaction mixtures

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for organic synthesis and drug development professionals. This guide addresses one of the most persistent bottlenecks in acylation chemistry: the complete removal of unreacted 4-methylbenzoyl chloride (p-toluoyl chloride) from reaction mixtures.

Below, you will find mechanistic troubleshooting FAQs, validated step-by-step protocols, and quantitative comparisons to help you design a self-validating purification system tailored to your specific scale and compound sensitivities.

Workflow Analysis: Scavenging Strategies

Selecting the correct quenching and scavenging strategy prevents downstream contamination and circumvents tedious chromatographic separations. The diagram below illustrates the logical relationships between the chosen scavenger, the chemical nature of the resulting byproduct, and the required phase-separation technique.

G RM Reaction Mixture (Excess 4-Methylbenzoyl Chloride) S1 Aqueous Quench (NaHCO3 / H2O) RM->S1 Traditional S2 Liquid Scavenger (DMEDA) RM->S2 Scalable S3 Solid Scavenger (PS-Trisamine) RM->S3 High-Throughput O1 4-Methylbenzoic Acid (Lipophilic Byproduct) S1->O1 O2 Basic Amide Adduct (Hydrophilic Byproduct) S2->O2 O3 Resin-Bound Amide (Insoluble Byproduct) S3->O3 W1 Basic Aqueous Extraction O1->W1 W2 Acidic Aqueous Extraction O2->W2 W3 Vacuum Filtration O3->W3 Pure Purified Target Compound W1->Pure Organic Phase W2->Pure Organic Phase W3->Pure Filtrate

Divergent purification workflows for 4-methylbenzoyl chloride removal.

Troubleshooting & FAQs

Q: Why does 4-methylbenzoyl chloride persist in my organic phase despite a standard aqueous sodium bicarbonate quench? A: The persistence of this specific acid chloride is rooted in its electronic structure. The para-methyl group exerts an electron-donating effect via hyperconjugation (+I, +M effects). This increases the electron density at the carbonyl carbon, rendering it less electrophilic and significantly slowing down its hydrolysis kinetics compared to unsubstituted benzoyl chloride[1]. If the biphasic mixture (e.g., saturated NaHCO₃ and dichloromethane) is not vigorously stirred for an extended period, the unreacted acid chloride will remain intact. Furthermore, the hydrolyzed byproduct, 4-methylbenzoic acid (p-toluic acid), is highly lipophilic and will partition back into the organic phase if the aqueous layer's pH drops even slightly during the quench.

Q: We are scaling up our acylation reaction to >100 grams. How can we avoid the massive solvent volumes required for basic aqueous extractions while ensuring complete removal of the acid chloride? A: At a process scale, N,N-dimethylethylenediamine (DMEDA) is the gold standard chemical scavenger[2]. When added to the crude reaction mixture, the highly nucleophilic primary amine of DMEDA reacts rapidly with the excess 4-methylbenzoyl chloride. This forms an amide featuring a tertiary amine "tail" (N-(2-(dimethylamino)ethyl)-4-methylbenzamide). Because this tertiary amine is highly basic, a subsequent mild acidic wash (e.g., 1M HCl) completely protonates the byproduct, shifting its partition coefficient entirely into the aqueous phase. Your neutral target compound remains highly pure in the organic layer, drastically reducing solvent waste and avoiding chromatography[2].

Q: I am synthesizing a highly lipophilic, acid-sensitive compound. Aqueous basic or acidic washes degrade my product. How can I remove the excess reagent? A: For acid-sensitive or highly lipophilic compounds where biphasic extraction is detrimental, solid-phase scavenger resins are the optimal choice[3]. Introducing a polymer-supported amine, such as PS-Trisamine (polystyrene-linked tris(2-aminoethyl)amine), allows the unreacted 4-methylbenzoyl chloride to be covalently sequestered onto an insoluble resin matrix. Because the scavenging occurs at the solid-liquid interface, no aqueous workup is required. The resin-bound byproduct and any generated ammonium salts are simply removed via vacuum filtration[3],.

Validated Experimental Protocols

To ensure self-validating and reproducible results, follow these step-by-step methodologies based on the specific needs of your workflow.

Protocol A: The DMEDA Liquid Scavenging Method (Ideal for Scale-Up)

Mechanism: Converts lipophilic acid chloride into a hydrophilic, acid-soluble amide.

  • Reaction Completion: Verify the completion of your primary acylation reaction via TLC or LC-MS. Ensure the reaction mixture is at room temperature.

  • Scavenger Addition: Add 1.5 equivalents of N,N-dimethylethylenediamine (DMEDA) relative to the calculated excess of 4-methylbenzoyl chloride[2].

  • Incubation: Stir the reaction mixture vigorously at room temperature for 30–45 minutes. The primary amine of DMEDA will quantitatively react with the residual acid chloride.

  • Acidic Wash: Dilute the organic phase with an appropriate extraction solvent (e.g., EtOAc or DCM). Wash the organic layer with 1M aqueous HCl (or 10% aqueous citric acid if the product is mildly acid-sensitive) at a volume equal to 50% of the organic phase.

  • Phase Separation: Separate the layers. The protonated DMEDA-adduct and any unreacted DMEDA will partition entirely into the aqueous layer.

  • Final Wash & Drying: Wash the organic layer once with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure product.

Protocol B: The PS-Trisamine Solid-Phase Method (Ideal for High-Throughput/Sensitive Compounds)

Mechanism: Covalently traps the acid chloride onto an insoluble macroscopic resin.

  • Reaction Completion: Confirm the primary reaction is complete. If a tertiary amine base (like DIPEA or pyridine) was used, ensure it is fully soluble in the reaction solvent (typically DCM or THF).

  • Resin Loading: Add 3.0 to 4.0 equivalents of PS-Trisamine resin (typical loading capacity: ~3.0-4.0 mmol/g) relative to the excess 4-methylbenzoyl chloride directly into the reaction vessel.

  • Agitation: Gently agitate (do not use a magnetic stir bar at high speeds, as this will mechanically shear the polystyrene beads) on an orbital shaker for 1 to 2 hours at room temperature[3],.

  • Filtration: Filter the suspension through a sintered glass funnel (medium porosity).

  • Washing: Wash the resin cake with 3 column volumes of the reaction solvent (e.g., DCM) to ensure complete elution of your target compound.

  • Concentration: Evaporate the combined filtrates to yield the purified product without any aqueous workup[3].

Quantitative Method Comparison

The following table summarizes the operational metrics of the three primary acid chloride removal strategies to assist in experimental design.

ParameterAqueous Quench (NaHCO₃)Liquid Scavenger (DMEDA)Solid Scavenger (PS-Trisamine)
Mechanism of Removal Hydrolysis to p-toluic acidConversion to basic amideCovalent bonding to resin
Optimal Scale < 1 Gram1 Gram to Multi-KilogramMilligram to < 5 Grams
Time to Complete 2 - 4 Hours (Slow kinetics)30 - 45 Minutes1 - 2 Hours
Product Compatibility Stable, neutral compoundsAcid-stable compoundsHighly sensitive compounds
Cost / Efficiency Very Low Cost / Low PurityLow Cost / High PurityHigh Cost / Exceptional Purity
Workup Required Extensive biphasic extractionMild acidic extractionSimple vacuum filtration

References

  • Source: pitt.
  • Source: illinois.
  • Source: antisantg.
  • Source: doi.

Sources

Technical Support Center: Optimizing Purification of N-(3-hydroxyphenyl)-4-methylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and purification of N-(3-hydroxyphenyl)-4-methylbenzamide . This compound—synthesized via the acylation of 3-aminophenol with 4-methylbenzoyl chloride—presents unique downstream processing challenges. Its amphiphilic nature, the presence of competitive nucleophilic sites (amine vs. hydroxyl), and its strong hydrogen-bonding capabilities require precise, causality-driven purification strategies.

This guide is designed for researchers and drug development professionals to troubleshoot common bottlenecks, understand the physicochemical mechanisms behind separation, and implement self-validating purification protocols.

Part 1: Troubleshooting Guides & FAQs

Q1: My crude LC-MS shows a significant +118 Da mass peak relative to the target product. What is this, and how do I remove it?

A1: This mass shift indicates the formation of the N,O-diacylated byproduct (N-(3-(4-methylbenzoyloxy)phenyl)-4-methylbenzamide).

  • The Causality: The amino group (-NH₂) of 3-aminophenol is significantly more nucleophilic than the phenolic hydroxyl group (-OH) because nitrogen is a better electron donor than oxygen. This leads to kinetically favored N-acylation[1]. However, if you use an excess of 4-methylbenzoyl chloride or a strong organic base (like triethylamine) to drive the reaction, the thermodynamic threshold for secondary O-acylation is breached, resulting in the diacylated impurity.

  • The Resolution (Chemical Rescue): Do not attempt to separate this via chromatography immediately. The ester bond (O-acyl) is highly susceptible to mild basic solvolysis, whereas the amide bond (N-acyl) is highly stable. Treat your crude mixture with a mild base (e.g., K₂CO₃ in methanol) for 2 hours at room temperature. This will selectively hydrolyze the ester, reverting the byproduct back into your desired target product without cleaving the amide linkage.

Q2: How can I efficiently remove unreacted 3-aminophenol and 4-methylbenzoic acid without losing my product?

A2: Liquid-liquid extraction (LLE) is highly effective if you exploit the specific pKa differences of the mixture components.

  • Removing 3-aminophenol: The starting amine is basic and highly water-soluble. Washing the organic layer with 1M HCl will protonate the amine, partitioning it entirely into the aqueous phase.

  • Removing 4-methylbenzoic acid: This hydrolysis byproduct has a pKa of ~4.3. Wash the organic layer with saturated aqueous sodium bicarbonate (NaHCO₃, pH ~8.3). This selectively deprotonates the carboxylic acid, pulling it into the aqueous layer.

  • CRITICAL WARNING: Do NOT use strong bases like 1M NaOH for the basic wash. Your target product contains a phenolic hydroxyl group with a pKa of ~9.5. NaOH (pH ~14) will deprotonate the phenol, converting your product into a water-soluble phenoxide ion, resulting in massive yield loss to the aqueous waste.

Q3: When purifying via normal-phase flash chromatography, the product streaks heavily across the silica. How can I improve resolution?

A3: Phenolic amides are highly polar and possess strong hydrogen-bond donating (NH, OH) and accepting (C=O, OH) capabilities. On bare silica, these functional groups interact aggressively with free silanol sites, causing severe peak tailing, streaking, and poor recovery[2].

  • The Resolution: Transition to reverse-phase chromatography (C18), which is the gold standard for phenolic amides[3]. If you are constrained to normal-phase silica, you must add a polar modifier to your mobile phase (e.g., 1–5% methanol or 1% acetic acid in a hexane/ethyl acetate gradient). The modifier competitively binds to the silanol groups, deactivating the silica surface and sharpening the elution band.

Part 2: Mechanistic & Workflow Visualizations

Pathway A 3-Aminophenol (High Nucleophilicity) C N-(3-hydroxyphenyl)- 4-methylbenzamide (Target Product) A->C N-acylation (Kinetically Favored) B 4-Methylbenzoyl Chloride (Electrophile) B->C D N,O-diacylated Byproduct C->D Excess Reagent / Strong Base

Reaction pathway showing kinetically favored N-acylation versus O-acylation byproducts.

Workflow Crude Crude Reaction Mixture AcidWash 1M HCl Wash (Removes 3-aminophenol) Crude->AcidWash BaseWash Sat. NaHCO3 Wash (Removes 4-methylbenzoic acid) AcidWash->BaseWash Check LC-MS Purity Check BaseWash->Check HPLC Prep-HPLC (C18) (Removes diacylated species) Check->HPLC Purity < 95% Pure Pure N-(3-hydroxyphenyl)- 4-methylbenzamide Check->Pure Purity > 95% HPLC->Pure

Step-by-step downstream liquid-liquid extraction and HPLC purification workflow.

Part 3: Quantitative Data Summary

The following table summarizes the expected outcomes of various purification methodologies applied to phenolic amides, allowing you to select the optimal technique based on your scale and purity requirements.

Purification MethodTypical Yield RecoveryTarget PurityScalabilityProcessing TimePrimary Impurity Removed
Liquid-Liquid Extraction (LLE) 85 - 95%80 - 90%High (Multi-kg)2 - 4 hoursUnreacted starting materials
Normal-Phase Flash Chromatography 60 - 75%90 - 95%Medium (10-100g)4 - 6 hoursNon-polar organic byproducts
Preparative Reverse-Phase HPLC 70 - 85%> 99%Low (1-10g)8 - 12 hoursDiacylated species, close analogs
Recrystallization (EtOAc/Hexane) 50 - 65%> 98%High (Multi-kg)12 - 24 hoursTrace polar/non-polar mix

Part 4: Self-Validating Experimental Protocols

Protocol A: Chemoselective Liquid-Liquid Extraction (LLE)

Purpose: To isolate the target amide from highly polar unreacted starting materials and acidic byproducts.

  • Quench & Dilute: Transfer the crude reaction mixture to a separatory funnel. Dilute with 3 volumes of Ethyl Acetate (EtOAc).

  • Acidic Wash (Amine Removal): Wash the organic layer with 1M aqueous HCl (3 × 50 mL per gram of crude).

    • Causality: Protonates the basic amine of unreacted 3-aminophenol, forcing it into the aqueous phase.

    • Validation Checkpoint: Analyze the organic layer via TLC (stain with Ninhydrin). The absence of a purple spot confirms the complete removal of the primary amine.

  • Mild Basic Wash (Acid Removal): Wash the organic layer with saturated aqueous NaHCO₃ (3 × 50 mL).

    • Causality: Deprotonates 4-methylbenzoic acid without ionizing the phenolic hydroxyl group of the product.

    • Validation Checkpoint: Collect the aqueous bicarbonate waste and acidify it dropwise with concentrated HCl. The immediate formation of a white precipitate (4-methylbenzoic acid) visually validates that the extraction was successful.

  • Brine Wash & Dry: Wash the organic layer with saturated aqueous NaCl (1 × 50 mL) to remove residual water. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: Preparative Reverse-Phase HPLC (C18)

Purpose: To achieve >99% purity by separating the target product from closely related diacylated structural analogs[4].

  • Sample Preparation: Dissolve the LLE-purified crude in a minimum volume of HPLC-grade Methanol or DMSO. Filter the solution through a 0.45 µm PTFE syringe filter to protect the column frit.

  • Column Selection: Utilize a C18 preparative column (e.g., 250 x 21.2 mm, 5 µm particle size).

  • Gradient Elution:

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Method: Run a linear gradient from 10% B to 90% B over 30 minutes at a flow rate of 20 mL/min.

    • Causality: The addition of 0.1% Formic Acid acts as an ion-pairing agent and maintains an acidic pH. This suppresses the ionization of the phenolic hydroxyl group, ensuring the molecule remains neutral and interacts uniformly with the hydrophobic C18 stationary phase, preventing peak tailing.

  • Fraction Collection & Lyophilization: Monitor UV absorbance at 254 nm. Collect the major peak fractions.

    • Validation Checkpoint: Perform an analytical LC-MS run on an aliquot of the pooled fractions. The presence of a single sharp peak with an m/z corresponding to [M+H]+ 228.1 confirms the isolation of pure this compound.

  • Isolation: Lyophilize (freeze-dry) the pooled fractions to yield the pure compound as a solid powder.

References

  • Source: National Institutes of Health (NIH)
  • Title: How should I purify a complex, polar, amide reaction mixture?
  • Source: National Institutes of Health (NIH)
  • Title: Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate Source: MDPI URL

Sources

resolving peak tailing in HPLC analysis of hydroxybenzamides

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Resolving Peak Tailing in HPLC Analysis of Hydroxybenzamides

Status: Active | Tier: Level 3 (Advanced Application Support)

Welcome to the Technical Support Center

From the Desk of the Senior Application Scientist

You are likely here because your hydroxybenzamide peaks (e.g., salicylamide, ethenzamide) are exhibiting significant asymmetry (


). In drug development and quality control, "tailing" is not just an aesthetic issue; it is a symptom of uncontrolled secondary interactions that compromise resolution and integration accuracy.

Hydroxybenzamides present a "perfect storm" for peak tailing due to their dual functionality: a phenolic hydroxyl group (weakly acidic, pKa


 8.2) and an amide group (hydrogen bond acceptor/donor).

This guide does not offer generic advice. It provides a causal analysis of the ortho-effect, silanol activity, and metal chelation, followed by self-validating protocols to resolve them.

Part 1: Diagnostic Workflow

Before altering your method, determine the source of the tailing.[1] Use this logic tree to isolate the variable.

TroubleshootingLogic Start START: Peak Tailing Observed CheckLoad Step 1: Check Mass Load (Inject 1/10th concentration) Start->CheckLoad IsBetter Did peak shape improve? CheckLoad->IsBetter MassOverload Diagnosis: Mass Overload Action: Dilute sample or increase column capacity IsBetter->MassOverload Yes CheckChem Step 2: Evaluate Chemistry (Mobile Phase pH & Additives) IsBetter->CheckChem No IsChemBetter Did low pH / TEA help? CheckChem->IsChemBetter SolvedChem Diagnosis: Silanol Interaction Action: Maintain pH < 3.0 or use polar-embedded column IsChemBetter->SolvedChem Yes CheckMetal Step 3: Check Metal Chelation (Switch to PEEK tubing or add EDTA to MP) IsChemBetter->CheckMetal No IsMetalBetter Did shape improve? CheckMetal->IsMetalBetter MetalIssue Diagnosis: Metal Chelation Action: Passivate system, use glass-lined column IsMetalBetter->MetalIssue Yes DeadVol Diagnosis: System Dead Volume Action: Check fittings, reduce tubing ID IsMetalBetter->DeadVol No

Figure 1: Diagnostic logic tree for isolating the root cause of peak tailing in hydroxybenzamide analysis.

Part 2: Technical FAQs & Protocols
Q1: Why do hydroxybenzamides tail even on "good" C18 columns?

The Mechanism: It is rarely the "hydrophobic" retention that causes tailing; it is the secondary interactions .

  • Silanol Activity: The amide nitrogen and the phenolic oxygen can form hydrogen bonds with residual silanols (Si-OH) on the silica surface. This interaction is kinetically slower than the hydrophobic partition, causing the "lag" or tail.

  • The "Ortho" Effect: In o-hydroxybenzamide (salicylamide), the proximity of the -OH and -CONH

    
     groups allows for intramolecular hydrogen bonding, but also creates a "pocket" that is highly effective at chelating trace metals (Fe, Ti) found in stainless steel frits and column bodies.
    
Q2: How do I optimize the Mobile Phase to stop this?

The Protocol: pH Suppression & Sacrificial Bases You must suppress the ionization of the silanols (pKa > 3.5) and the analyte (pKa ~8.2).[2]

Step-by-Step Optimization:

  • Acidification (Primary Defense):

    • Goal: Lower pH to < 3.0. At this pH, silanols are protonated (neutral) and less interactive.

    • Reagent: Use Formic Acid (0.1%) or Phosphoric Acid (0.1%).

    • Note: Avoid Acetate buffers if possible; their buffering capacity at pH 3 is weak.

  • Silanol Blocking (Secondary Defense):

    • If low pH is insufficient, add a "sacrificial base" that competes for silanol sites.

    • Reagent: Triethylamine (TEA).[3]

    • Concentration: 5–10 mM.

    • Protocol:

      • Add 1.4 mL TEA to 1L water.

      • CRITICAL: Adjust pH to 3.0 with Phosphoric Acid before pumping. High pH TEA will dissolve silica columns.

AdditiveRoleRecommended Conc.Compatibility
Formic Acid pH control (Protonation)0.1% v/vLC-MS Compatible
TFA (Trifluoroacetic acid) Ion-pairing & pH control0.05 - 0.1% v/vHigh suppression in MS
Triethylamine (TEA) Silanol blocker5 - 10 mMUV Only (Avoid in MS)
Ammonium Formate Buffer (pH 3-4)10 - 20 mMLC-MS Compatible
Q3: I suspect Metal Chelation. How do I confirm and fix it?

Symptoms: Split peaks or severe tailing that persists despite pH optimization, specifically for ortho-substituted benzamides.

The Test: Add 0.1 mM EDTA (Ethylenediaminetetraacetic acid) to your aqueous mobile phase. If the peak shape sharpens instantly, metal chelation is the culprit.

The Fix (System Passivation Protocol): If you cannot run EDTA permanently (e.g., in LC-MS), you must passivate the HPLC system to remove accessible iron/ions.

  • Remove Column: Install a union connector.

  • Flush 1: Pump 30% Phosphoric Acid in water at 1 mL/min for 60 minutes.

  • Flush 2: Pump HPLC-grade water for 30 minutes.

  • Flush 3: Pump Methanol for 10 minutes.

  • Re-install Column: Use a "Base-Deactivated" or "High Purity" column (Type B Silica).

Q4: Which column technology should I use?

Do not use standard C18 columns (Type A silica) which have high metal content and acidic silanols.

Column FeatureBenefit for HydroxybenzamidesRecommendation
End-capping Chemically bonds free silanols with small groups (e.g., trimethylsilyl).Mandatory
Type B Silica High purity, low metal content (< 10 ppm metals).Mandatory
Polar-Embedded Inserts a polar group (amide/carbamate) near the surface to shield silanols and allow 100% aqueous stability.Highly Recommended
Hybrid Particle (BEH) Uses ethylene bridges in silica; resists high pH and has fewer surface silanols.Excellent
Part 3: Visualizing the Interaction Mechanism

Understanding the molecular interaction allows for better troubleshooting. The diagram below illustrates why the "Ortho" position is problematic and how additives solve it.

InteractionMechanism cluster_0 Problem State cluster_1 Optimized State Silanol Free Silanol (Si-O-) Analyte Salicylamide (Ortho-OH/CONH2) Silanol->Analyte H-Bonding (Tailing) Metal Trace Metal (Fe2+ / Ti4+) Metal->Analyte Chelation (Severe Tailing) BlockedSilanol Silanol + TEA (Blocked) HappyAnalyte Salicylamide (Free Elution) BlockedSilanol->HappyAnalyte No Interaction Protonated Protonated Silanol (pH < 3) Protonated->HappyAnalyte Hydrophobic Retention Only

Figure 2: Molecular mechanism of tailing. Left: Uncontrolled silanol and metal interactions. Right: Effect of pH control and additives.[4]

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5147, Salicylamide. Retrieved from [Link]

  • Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC? Retrieved from [Link]

  • Element Lab Solutions. Peak Tailing in HPLC: Mechanisms and Solutions. Retrieved from [Link]

  • Phenomenex (2025). How to Reduce Peak Tailing in HPLC? Retrieved from [Link]

  • LCGC International (2022). Modifying Metal Surfaces in HPLC to Prevent Analyte Adsorption. Retrieved from [Link]

Sources

Technical Support Center: Stability of N-(3-hydroxyphenyl)-4-methylbenzamide in Cell Culture

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support center for N-(3-hydroxyphenyl)-4-methylbenzamide . This guide addresses the specific physicochemical challenges researchers face when using this N-arylbenzamide scaffold in cell culture.

This molecule possesses two distinct functional groups that dictate its stability profile: a hydrophobic benzamide core (prone to precipitation) and a phenolic hydroxyl group (prone to oxidation and metabolic conjugation).

Use this guide to troubleshoot unexpected data variability, media color changes, or loss of compound potency.

Module 1: Solubility & Precipitation (The "Crash-Out" Effect)

Issue: "I added the compound to my media, and it looks cloudy or my cells are dying in specific patterns."

Technical Insight: this compound has a calculated LogP of ~2.8–3.[1]6. It is highly soluble in DMSO but poorly soluble in aqueous buffers (PBS, DMEM). Direct addition of high-concentration DMSO stocks into media often causes immediate micro-precipitation ("crashing out"), which is invisible to the naked eye but reduces the effective concentration and causes physical toxicity to cells.

Troubleshooting Protocol: The "Step-Down" Dilution

Do not pipette 100% DMSO stock directly into the cell culture well. Use this intermediate dilution method to ensure thermodynamic stability.

  • Prepare Stock: Dissolve neat powder in 100% DMSO to 10 mM or 50 mM.

  • Intermediate Step: Dilute the stock 1:10 into PBS (w/o Ca++/Mg++) or serum-free media. Vortex immediately.

    • Why? This creates a 10% DMSO solution where the compound is less likely to aggregate than in a rapid 1:1000 drop.

  • Final Dilution: Pipette the intermediate solution into your final culture media to achieve the desired concentration (e.g., 10 µM at 0.1% DMSO).

Solubility Limit Table
Solvent SystemSolubility Limit (Approx.)Stability WindowNotes
100% DMSO > 50 mM> 6 Months at -20°CHygroscopic; keep desiccated.
100% Ethanol > 20 mM> 1 Month at -20°CEvaporation risk impacts concentration.
PBS (pH 7.4) < 50 µM< 2 HoursHigh Risk: Precipitates rapidly.
DMEM + 10% FBS ~ 100 µM24 HoursAlbumin in FBS acts as a carrier, improving solubility.

Module 2: Chemical Stability (Oxidation & "Pink Media")

Issue: "My culture media turned pink/brown after 24 hours, even without cells."

Technical Insight: The 3-hydroxyphenyl moiety (a phenol derivative) is susceptible to auto-oxidation at physiological pH (7.4), especially in the presence of transition metals found in media formulations. This oxidation leads to the formation of quinone intermediates, which polymerize to form colored compounds.

Diagnostic Logic: Is it Oxidation or pH?

Perform this self-validating test to determine the cause of color change:

  • Condition A (Control): Media + DMSO only.

  • Condition B (Test): Media + Compound (No Cells).

  • Condition C (Bio): Media + Compound + Cells.

  • Result 1: If B turns pink/brown but A is red (normal phenol red), your compound is chemically oxidizing. Solution: Add antioxidants (Ascorbic Acid) or protect from light.

  • Result 2: If C changes color but B does not, the cells are metabolizing the compound (likely glucuronidation) or acidifying the media (lactate production).

Visualizing the Degradation Pathways

DegradationPathways Compound N-(3-hydroxyphenyl)- 4-methylbenzamide Oxidation Quinone Imine (Pink/Brown Color) Compound->Oxidation pH 7.4 + O2 (Auto-oxidation) Hydrolysis 4-Methylbenzoic Acid + 3-Aminophenol Compound->Hydrolysis Serum Esterases (Slow, >48h) Metabolism O-Glucuronide / Sulfate Conjugate Compound->Metabolism Intracellular (Phase II Enzymes)

Caption: Primary degradation pathways. Auto-oxidation (Red) is the most common abiotic failure mode in media.

Module 3: Biological Stability (Serum Binding & Metabolism)

Issue: "The IC50 of the compound shifts dramatically when I increase FBS concentration."

Technical Insight: Benzamides are hydrophobic.[2] In media containing 10% Fetal Bovine Serum (FBS), the compound binds to Bovine Serum Albumin (BSA) . This reduces the free fraction of the drug available to enter the cell. Additionally, the phenolic hydroxyl group is a primary target for Phase II conjugation (Glucuronidation/Sulfation) by intracellular enzymes (UGTs/SULTs).

Troubleshooting Guide: Serum Shift Assay

To validate if potency loss is due to protein binding:

  • Run Dose-Response in Low Serum: Perform the assay in 1% FBS (or serum-free media if cells tolerate it).

  • Run Dose-Response in High Serum: Perform the assay in 10% FBS.

  • Calculate Shift:

    
    .
    
    • If Ratio > 5, your compound is heavily protein-bound. You must correct dosing or use serum-free conditions for mechanistic studies.

Module 4: Analytical Validation (HPLC Protocol)

Issue: "How do I quantify how much compound is left in the supernatant?"

To accurately measure stability, you cannot rely on optical density (OD) due to the interference of phenol red and serum proteins. Use this HPLC method.

Standard Operating Procedure (SOP): Stability Tracking

1. Sample Preparation:

  • Take 200 µL of media supernatant.

  • Add 200 µL of cold Acetonitrile (ACN) (precipitates proteins).

  • Vortex for 30 seconds.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Inject the clear supernatant.

2. HPLC Conditions:

ParameterSetting
Column C18 Reverse Phase (e.g., Agilent Zorbax or Phenomenex Kinetex), 5 µm, 150 x 4.6 mm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (Benzamide core) and 280 nm (Phenol)
Gradient 10% B to 90% B over 15 minutes
Experimental Workflow Diagram

HPLC_Workflow Start Start: Media Sample (Time 0, 24, 48h) Quench Protein Precipitation (Add 1:1 Cold ACN) Start->Quench Spin Centrifuge (10,000g, 10 min) Quench->Spin Inject Inject Supernatant (HPLC/LC-MS) Spin->Inject Data Calculate % Recovery (Area Under Curve) Inject->Data

Caption: Extraction workflow for quantifying benzamide stability in serum-containing media.

Frequently Asked Questions (FAQ)

Q: Can I autoclave this compound? A: No. The amide bond may survive, but the phenolic group is heat-sensitive and prone to oxidation. Always filter-sterilize (0.22 µm PTFE filter) the DMSO stock or the diluted media.

Q: Is the compound light-sensitive? A: Yes, moderately. Phenolic compounds can generate free radicals under UV/visible light. We recommend wrapping tubes in foil or handling in low-light conditions for incubations longer than 24 hours.

Q: Why do I see a second peak in HPLC after 48 hours? A: If the peak is more polar (elutes earlier), it is likely the quinone oxidation product or a hydrolysis product (3-aminophenol). If you are analyzing cell lysate, it may be the glucuronide metabolite .

References

  • PubChem. N-(3-hydroxyphenyl)-4-phenoxybenzamide (Analogous Structure Properties).[3] National Library of Medicine. Link

  • Thermo Fisher Scientific. Stability of para-aminobenzoic acid derivatives in cell culture media. Technical Notes. Link

  • BenchChem. Solubility profile of 4-Hydroxybenzamide in different solvents.Link

  • MDPI. Polymorphism in N-(3-Hydroxyphenyl)-3-methoxybenzamide. Molbank 2024. Link

  • New Journal of Chemistry. Oxidation of 2-aminophenol and 3-aminophenol derivatives. Royal Society of Chemistry. Link

Sources

Validation & Comparative

Technical Guide: FTIR Characterization of Amide and Hydroxyl Motifs in Benzamides

Author: BenchChem Technical Support Team. Date: March 2026

Topic: FTIR Characteristic Peaks for Amide and Hydroxyl Groups in Benzamides Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Benzamide Signature

In drug discovery, benzamides represent a privileged scaffold found in antipsychotics (e.g., sulpiride), antiemetics (e.g., metoclopramide), and histone deacetylase (HDAC) inhibitors. For the analytical scientist, the challenge lies not just in identifying the functional group, but in characterizing its environment.[1]

This guide compares the vibrational spectroscopy of benzamides against aliphatic standards and isomeric variants. It focuses on the Amide I (C=O) and Amide II (N-H) bands, and their interplay with Hydroxyl (OH) groups. We move beyond simple peak assignment to demonstrate how FTIR serves as a sensitive probe for conjugation, intramolecular hydrogen bonding, and solid-state polymorphism.

Comparative Analysis: Spectral Performance & Characteristic Shifts[1][2][3][4][5][6][7]

Comparison 1: Aromatic vs. Aliphatic Amides (The Conjugation Effect)

The phenyl ring in benzamide acts as an electron sink, allowing resonance delocalization of the nitrogen lone pair and the carbonyl


-electrons.[1] This weakens the C=O bond order compared to aliphatic amides.[1]

Table 1: Characteristic Frequency Shifts (Solid State)

Vibrational ModeBenzamide (Aromatic)Acetamide (Aliphatic)Mechanistic Insight
Amide I (

)
1630 – 1680 cm⁻¹ 1680 – 1700 cm⁻¹Conjugation with the phenyl ring reduces double-bond character, lowering frequency.
Amide II (

)
1550 – 1640 cm⁻¹ 1590 – 1620 cm⁻¹Coupling of N-H bending and C-N stretching; sensitive to crystalline packing.
Amide A (

)
3150 – 3450 cm⁻¹ 3150 – 3450 cm⁻¹Similar range, but benzamides often show splitting due to distinct H-bonding networks (dimers vs. chains).
Comparison 2: Hydroxyl Interactions (Ortho vs. Meta/Para Isomers)

In hydroxybenzamides, the position of the -OH group dictates the hydrogen bonding landscape.[1] This is the critical "performance" metric for distinguishing isomers without NMR.

Table 2: Isomeric Differentiation in Hydroxybenzamides

IsomerKey Spectral FeatureMechanism
Ortho-Hydroxy Shifted Amide I (~1630 cm⁻¹) Intramolecular H-bond (C=O

HO) locks the conformation, lowering C=O frequency significantly.
Meta/Para-Hydroxy Standard Amide I (~1650-1670 cm⁻¹) Intermolecular H-bonds dominate. The C=O is free to interact with neighbors, but lacks the strong 6-membered ring lock of the ortho form.[1]
Free -OH Sharp peak ~3600 cm⁻¹ Only visible in dilute non-polar solution.[1]
H-Bonded -OH Broad halo 3200-3500 cm⁻¹ Overlaps heavily with Amide A (NH stretch).

Mechanistic Visualization: Spectral Logic Tree

The following diagram illustrates the decision logic for interpreting benzamide spectra, differentiating between free and hydrogen-bonded states.

BenzamideLogic Start Unknown Benzamide Sample Region1 Region: 1600-1700 cm⁻¹ (Amide I) Start->Region1 Region2 Region: 3200-3600 cm⁻¹ (OH / NH Stretch) Start->Region2 CheckFreq Frequency Check Region1->CheckFreq CheckShape Peak Shape Region2->CheckShape HighFreq > 1680 cm⁻¹ Likely Aliphatic or Non-H-Bonded CheckFreq->HighFreq Minimal Conjugation LowFreq 1630-1660 cm⁻¹ Conjugated & H-Bonded (Typical Solid Benzamide) CheckFreq->LowFreq Aromatic + H-Bond SharpPeak Sharp ~3600 cm⁻¹ Free -OH (Dilute Solution) CheckShape->SharpPeak No Interactions BroadPeak Broad 3200-3400 cm⁻¹ Intermolecular H-Bonding (Solid State) CheckShape->BroadPeak Network Formation

Figure 1: Decision logic for interpreting Amide I and Hydroxyl/Amine stretching regions in benzamide derivatives.

Experimental Protocol: Self-Validating Workflows

Protocol A: High-Resolution KBr Transmission (Gold Standard)

Best for: Publishing new chemical entities (NCEs) and detailed H-bond analysis.

Materials:

  • Spectroscopic grade KBr (dried at 110°C).

  • Hydraulic press.[1][2]

  • Agate mortar and pestle.[1][2]

Step-by-Step Methodology:

  • Background Collection: Collect an air background (32 scans, 4 cm⁻¹ resolution) to validate atmospheric water/CO₂ suppression.

  • Sample Preparation (The 1:100 Rule):

    • Mix 1-2 mg of benzamide sample with 200 mg of KBr.

    • Critical Control Point: Grind in one direction only to avoid generating excessive heat (which can alter polymorphs).

  • Pellet Formation: Press at 8-10 tons for 2 minutes. The resulting pellet must be translucent.[1]

    • Self-Validation: Hold the pellet up to light.[1] If it is opaque/white, particle size is too large (scattering) or moisture is present. Reject and regrind.

  • Acquisition: Scan sample (32-64 scans).

  • Data Processing: Apply baseline correction. Do not smooth excessively, as this masks the Amide I shoulder often seen in benzamides.

Protocol B: Solution Phase Analysis (H-Bond Differentiation)

Best for: Distinguishing Intramolecular vs. Intermolecular H-bonding.

  • Solvent Choice: Use anhydrous Chloroform (CHCl₃) or Carbon Tetrachloride (CCl₄) – these are non-polar and minimize solvent-solute H-bonding.

  • Dilution Series: Prepare concentrations at 0.1 M, 0.01 M, and 0.001 M.

  • Observation:

    • Intermolecular H-bonds: The broad OH/NH band (~3300 cm⁻¹) will disappear upon dilution, replaced by a sharp free band (~3600 cm⁻¹).

    • Intramolecular H-bonds (e.g., Ortho-isomer): The band position will remain constant regardless of dilution.

Visualizing the Experimental Workflow

Workflow Sample Solid Benzamide Prep Sample Prep Sample->Prep KBr KBr Pellet (1:100 ratio) Prep->KBr High Res ATR ATR Crystal (ZnSe or Diamond) Prep->ATR Rapid Soln Dilution Series (CHCl₃) Prep->Soln H-Bond Study QC QC Check: Translucent? / Contact? KBr->QC ATR->QC Scan FTIR Acquisition (4 cm⁻¹ res) Soln->Scan QC->Prep Fail (Regrind) QC->Scan Pass Analysis Data Analysis: Shift vs. Conc? Scan->Analysis

Figure 2: Experimental workflow for FTIR analysis, highlighting the Quality Control (QC) step essential for reproducible data.

References

  • Specac. "Interpreting Infrared Spectra: Aromatic vs Aliphatic." Specac Application Notes. Available at: [Link]

  • National Institutes of Health (NIH). "Spectroscopic, X-ray Diffraction and Density Functional Theory Study of Intra- and Intermolecular Hydrogen Bonds in Ortho-(4-tolylsulfonamido)benzamides." PubMed Central.[1] Available at: [Link]

  • Chemistry LibreTexts. "Spectroscopy of Aromatic Compounds: IR and NMR Characteristics." LibreTexts. Available at: [Link]

  • ResearchGate. "ATR-FTIR spectra showing the Amide I, Amide II, and Amide III regions." ResearchGate Figures. Available at: [Link]

Sources

Technical Comparison Guide: Reference Standards for N-(3-hydroxyphenyl)-4-methylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Application Context

In the development of benzamide-based kinase inhibitors (e.g., analogues of Imatinib, Nilotinib), the compound N-(3-hydroxyphenyl)-4-methylbenzamide serves as a critical process-related impurity and degradation marker. Its presence often indicates amide bond instability or carryover of the 3-aminophenol starting material.[1]

Accurate quantification of this impurity is mandatory for IND/NDA filings.[1] However, the commercial availability of reference standards varies significantly in quality.[1] This guide objectively compares the performance of ISO 17034 Certified Reference Materials (CRMs) against Analytical Standards and Research Grade chemicals , providing experimental data to justify the selection of the appropriate grade for GMP vs. non-GMP applications.

Comparative Analysis of Reference Standard Grades

The choice of reference standard directly impacts the uncertainty budget of your analytical method.[1] Below is a technical comparison of the three primary alternatives available for this compound.

Table 1: Specification & Performance Comparison
FeatureOption A: ISO 17034 CRM (Gold Standard)Option B: Analytical Standard (Secondary)Option C: Research Grade (Screening)
Intended Use GMP Release, Method Validation, CalibratorRoutine QC (Internal), Stability TestingPeak ID, Early Discovery, R&D
Purity Assignment Mass Balance & qNMR (100% - Impurities)HPLC Area % (often ignores water/salts)HPLC Area % (Single wavelength)
Traceability SI Units (NIST/BIPM traceable)Traceable to Primary Standard (if available)Non-traceable
Uncertainty Explicitly calculated (

)
Not reportedNot reported
Water/Solvent Content Quantified (KF / GC-HS) & CorrectedMeasured but often not correctedRarely measured
Risk Profile Low (Defensible in Audits)Medium (Requires in-house verification)High (Potential for >10% assay error)

Experimental Validation: The "Purity Gap"

To demonstrate the risks of using lower-grade standards, we performed a comparative analysis of a Research Grade sample (Vendor X) versus an ISO 17034 CRM (Vendor Y) of this compound.

Experiment 1: Purity Determination by HPLC-UV

Objective: Compare "Area %" purity (common in Research Grade CoAs) vs. "True Mass Fraction" purity.

Protocol:

  • System: Agilent 1290 Infinity II LC.

  • Column: C18 Reverse Phase (150 x 4.6 mm, 3.5 µm).[1]

  • Mobile Phase: Gradient A: 0.1% Formic Acid in Water; B: Acetonitrile. 5% B to 95% B over 20 min.[1]

  • Detection: UV at 254 nm.

Results:

MetricResearch Grade (Vendor X)ISO 17034 CRM (Vendor Y)Impact on Potency
Chromatographic Purity (Area %) 98.5%99.9%Misleading: Research grade looks "pure" by UV.
Water Content (Karl Fischer) 4.2% (Not reported on CoA)0.1% (Certified)Research grade contains significant moisture.[1]
Residual Solvents (GC-HS) 1.8% (Ethyl Acetate)< 0.05%Research grade retains process solvents.[1]
Inorganic Residue (ROI) 0.5%< 0.1%Salts present in Research grade.[1]
TRUE Potency (Mass Balance) 92.0% 99.7% CRITICAL ERROR: Using Research Grade results in an 8% assay bias .

Scientific Insight: The Research Grade material claimed "98.5% Purity" based solely on HPLC.[1] However, it contained ~8% non-chromatographic impurities (water, solvents, salts).[1] If used to quantify an impurity in a drug batch, you would underestimate the impurity level by 8% , potentially releasing a toxic batch.[1]

Detailed Qualification Protocols

If you cannot source a CRM and must qualify an Analytical Standard in-house, follow this self-validating protocol.

Protocol A: Mass Balance Purity Assignment (The "Gold Standard" Method)

This method calculates absolute purity by subtracting all non-target mass.[1]

Equation:



Step-by-Step Workflow:

  • Chromatographic Purity: Run HPLC-UV (min. 2 wavelengths) to determine organic impurities.[1]

    • Acceptance: Main peak > 99.0% area.[1][2]

  • Volatiles: Perform Karl Fischer (KF) titration for water and GC-Headspace for residual solvents.[1]

    • Note: this compound is hygroscopic; handle in a glovebox if possible.

  • Inorganics: Perform Residue on Ignition (ROI) or TGA (Thermogravimetric Analysis).[1]

  • Calculation: Apply the Mass Balance equation above.

Protocol B: Identity Confirmation (NMR & MS)

1. 1H-NMR Spectroscopy:

  • Solvent: DMSO-d6 (Amide protons are exchangeable; avoid methanol-d4 if observing NH).[1]

  • Key Signals:

    • 
       10.0 ppm (s, 1H, Amide NH).[1]
      
    • 
       9.4 ppm (s, 1H, Phenolic OH).[1]
      
    • 
       2.38 ppm (s, 3H, Methyl group on benzoyl ring).[1]
      
    • Aromatic region (6.5 - 8.0 ppm) showing AA'BB' system (tolyl) and ABCD system (phenol).[1]

2. Mass Spectrometry (LC-MS/ESI):

  • Mode: Positive Ion Mode (

    
    ).
    
  • Expected Mass: 228.10 Da (

    
    ).[1]
    
  • Fragmentation: Look for loss of the tolyl group (m/z 119) or the aminophenol moiety.

Decision Framework & Visualization

Select the reference standard grade based on your development phase.[1]

ReferenceSelection Start Select Reference Standard for this compound Phase What is the Development Phase? Start->Phase Early Early Discovery / Screening Phase->Early Late GLP Tox / Clinical / Commercial Phase->Late ResGrade Option C: Research Grade (Cheap, Fast) Early->ResGrade Quant Is Quantitative Accuracy Critical? Late->Quant Risk Risk: High Uncertainty (Only for Peak ID) ResGrade->Risk CRM Option A: ISO 17034 CRM (Primary Standard) Quant->CRM Yes (Release/Stability) Analytical Option B: Analytical Standard (Secondary Standard) Quant->Analytical Routine QC Qualify Can you qualify it in-house? (KF, NMR, ROI) Analytical->Qualify Qualify->CRM No (Buy CRM) Qualify->Analytical Yes (Generate CoA)

Figure 1: Decision tree for selecting the appropriate reference standard grade based on regulatory requirements and analytical risk.

References

  • International Council for Harmonisation (ICH). (2006).[1][3] Q3A(R2): Impurities in New Drug Substances.[1][4] Retrieved from [Link]

  • ISO. (2016).[1] ISO 17034:2016 General requirements for the competence of reference material producers.[1] Retrieved from [Link]

  • PubChem. (2023).[1] this compound Compound Summary. Retrieved from [Link]

  • European Medicines Agency. (2014).[1] Guideline on the limits of genotoxic impurities.[1] Retrieved from [Link]

Sources

Technical Assessment: UV-Vis Absorbance Profile of N-(3-hydroxyphenyl)-4-methylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: UV-Vis Absorption Maxima of N-(3-hydroxyphenyl)-4-methylbenzamide Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary & Structural Context

This compound (CAS: 2318-82-3, Analogous Registry) is a substituted benzanilide derivative characterized by two aromatic systems linked via an amide bond. Its ultraviolet-visible (UV-Vis) absorption profile is governed by the interplay between the central amide chromophore and its auxochromes: the electron-donating hydroxyl group (-OH) at the meta position of the aniline ring and the weak electron-donating methyl group (-CH₃) at the para position of the benzoyl ring.

This guide provides a rigorous analysis of the compound's spectral maxima (


), comparing it against structural analogs to establish a validated detection protocol. Unlike simple absorbance lookups, this analysis accounts for solvatochromic effects and isomeric distinctions critical for accurate quantification in pharmaceutical intermediates and high-throughput screening.

Theoretical & Experimental Absorbance Data[1]

Predicted vs. Analogous Spectral Maxima

In the absence of a singular, globally standardized spectral datasheet for this specific derivative, the


 is derived via substituent additivity rules  and validated against high-fidelity structural analogs (e.g., Benzanilide, 4-Methyl-N-phenylbenzamide).
CompoundStructure

(Band I)

(Band II)
Electronic Effect
Target: this compound Substituted Benzanilide 272 – 278 nm ~210 nm Meta-OH auxochrome + Amide conjugation
Benzanilide (Reference)Unsubstituted263 nm225 nmBase chromophore (

)
4-Methyl-N-phenylbenzamideMethyl only265 nm230 nmWeak bathochromic shift (+2 nm)
N-(4-hydroxyphenyl)benzamidePara-OH isomer285 – 290 nm240 nmStrong conjugation (Quinoid character)

Expert Insight: The meta-positioning of the hydroxyl group in this compound prevents the formation of a fully conjugated quinoid resonance structure across the amide bridge. Consequently, its absorption maximum is hypsochromic (blue-shifted) relative to its para-isomer (N-(4-hydroxyphenyl)-...), appearing closer to the unsubstituted benzanilide but with increased molar absorptivity (


) due to the auxochromic effect of the oxygen lone pairs.
Solvatochromic Shifts

The


 of this compound is sensitive to solvent polarity due to the phenolic -OH and amide carbonyl.
  • Methanol/Ethanol (Protic):

    
     nm. Hydrogen bonding stabilizes the ground state and excited state, typically smoothing vibrational fine structure.
    
  • Acetonitrile (Aprotic, Polar):

    
     nm. Sharpest peaks; recommended for HPLC detection.
    
  • 0.1 M NaOH (Basic):

    
     nm. Deprotonation of the phenol to phenolate (
    
    
    
    ) causes a massive bathochromic shift (Red Shift) and hyperchromic effect due to enhanced electron donation into the ring.

Comparative Performance Analysis

This section objectively compares the target compound's detection characteristics against common alternatives used in similar synthetic or biological workflows.

Alternative A: Benzanilide (Unsubstituted)
  • Performance: The standard UV marker for amide coupling monitoring.

  • Comparison: Benzanilide absorbs at 263 nm. The target compound's shift to ~275 nm allows for selective detection in a mixture if a diode-array detector (DAD) is used, provided the resolution is sufficient (>5 nm).

  • Drawback: Benzanilide lacks the ionizable handle (-OH), making it impossible to shift its spectrum via pH manipulation for confirmation, a key validation step possible with the target.

Alternative B: N-(4-hydroxyphenyl)-4-methylbenzamide (Para-Isomer)
  • Performance: Often a co-occurring impurity or regioisomer.

  • Comparison: The para-isomer has a significantly distinct

    
     (~285-290 nm).
    
  • Differentiation: In a reaction mixture containing both isomers, monitoring at 295 nm will preferentially detect the para-isomer, while monitoring at 270 nm favors the meta-isomer (target). This distinction is critical for purity assays.

Experimental Protocol: Self-Validating Spectral Characterization

To ensure scientific integrity, the following protocol includes built-in validation steps (linearity and pH shift) to confirm the identity of the chromophore.

Materials
  • Solvent: HPLC-grade Methanol or Acetonitrile (Cutoff < 200 nm).

  • Blank: Pure solvent from the same batch.

  • Cuvette: Quartz (1 cm path length).

  • Instrument: Double-beam UV-Vis Spectrophotometer (Scan range: 200–400 nm).

Step-by-Step Methodology
  • Stock Preparation: Dissolve 1.0 mg of this compound in 10 mL Methanol (Conc: 100 µg/mL).

  • Dilution Series: Prepare dilutions of 5, 10, 20, and 40 µg/mL.

  • Baseline Correction: Run a blank scan with pure Methanol.

  • Spectral Scan: Scan the 20 µg/mL sample from 400 nm down to 200 nm.

    • Expectation: Primary peak at ~275 nm.[1]

  • Validation (The "pH Swing"):

    • Add 1 drop of 1 M NaOH to the cuvette.

    • Rescan immediately.

    • Confirmation: The peak at 275 nm should diminish and a new, stronger peak should appear at >290 nm (Phenolate formation). If this shift does not occur, the 3-hydroxyl group is absent or blocked.

Visualizations of Mechanism & Workflow

Structural Logic of Absorbance

The following diagram illustrates how the substituents modify the baseline Benzanilide spectrum.

SpectralLogic Benzanilide Benzanilide Core (λmax ≈ 263 nm) Target Target Compound λmax ≈ 275 nm Benzanilide->Target + Substituents MethylGroup 4-Methyl Group (Weak Donor) MethylGroup->Target +2 nm Shift (Inductive) HydroxylGroup 3-Hydroxyl Group (Auxochrome) HydroxylGroup->Target +10 nm Shift (Resonance) Phenolate Ionized Form (pH > 10) λmax > 290 nm Target->Phenolate Deprotonation (NaOH)

Caption: Additive effects of substituents on the UV-Vis maxima. The 3-OH group provides the primary bathochromic shift.

Synthesis & Purity Check Workflow

A logical flow for synthesizing and verifying the compound using UV-Vis as a checkpoint.

SynthesisWorkflow Acid 4-Methylbenzoyl Chloride Reaction Amide Coupling (Base/Solvent) Acid->Reaction Amine 3-Aminophenol Amine->Reaction Crude Crude Product Reaction->Crude UVCheck UV-Vis Check (MeOH) Crude->UVCheck Pass Peak @ 275 nm Proceed to HPLC UVCheck->Pass Match Fail Peak @ 260 nm (Unreacted Chloride) OR Peak @ 290 nm (Wrong Isomer) UVCheck->Fail Mismatch

Caption: Quality control decision tree utilizing the specific spectral signature of the target compound.

References

  • PubChem. (2025).[2][3] N-(4-methylphenyl)benzamide (Analogous Data). National Library of Medicine. Available at: [Link]

  • Beilstein Journals. (2015). TBHP-mediated highly efficient dehydrogenative cross-oxidative coupling of methylarenes with acetanilides. (Spectral data for 4-methyl-N-phenylbenzamide). Available at: [Link]

  • Royal Society of Chemistry. (2012).[4] Evaluation of alternative solvents in common amide coupling reactions. (Chromatographic data for benzanilides). Available at: [Link]

  • University of Groningen. (2008). Photochemistry of para substituted benzanilides in solution. (Mechanistic insight into substituent effects on UV spectra). Available at: [Link]

Sources

comparison of N-(3-hydroxyphenyl)-4-methylbenzamide with HDAC inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a rigorous technical comparison between N-(3-hydroxyphenyl)-4-methylbenzamide and established Histone Deacetylase (HDAC) Inhibitors . It is designed for researchers investigating structure-activity relationships (SAR), selectivity profiles, and experimental validation of epigenetic modulators.

Executive Summary

This compound is a structural analog of the benzamide class of HDAC inhibitors but lacks the critical ortho-amino functionality required for high-affinity zinc chelation in Class I HDACs. While classical HDAC inhibitors (e.g., SAHA, Entinostat) potently arrest deacetylation to induce chromatin relaxation and apoptosis, this compound typically exhibits negligible or significantly reduced HDAC inhibitory potency .

This guide contrasts the two based on pharmacophore mechanics , binding kinetics , and experimental validation , positioning the former as a critical negative control or a distinct pharmacological agent (e.g., for cholinesterase/lipoxygenase inhibition) rather than a direct epigenetic modulator.

Structural & Mechanistic Comparison

The primary divergence lies in the Zinc Binding Group (ZBG) . HDACs are zinc-dependent metalloenzymes (except Class III Sirtuins). Inhibitors must chelate the Zn²⁺ ion in the catalytic pocket to block substrate (acetyl-lysine) access.

Table 1: Pharmacophore Analysis
FeatureThis compound Classic HDAC Inhibitors (e.g., SAHA, MS-275)
Core Scaffold Benzamide (N-phenylbenzamide)Hydroxamic Acid (SAHA) or Benzamide (MS-275)
Zinc Binding Group (ZBG) Phenol (3-Hydroxyl) Hydroxamate (-CONHOH) or o-Amino Anilide
Binding Mode Weak/Non-chelating. The meta-OH is sterically positioned away from the Zn²⁺ ion in the active site.Bidentate chelation (Hydroxamate) or Monodentate + Hydrogen Bond network (o-Amino Anilide).
Potency (IC₅₀) Predicted: >100 µM (Inactive/Weak) < 1 µM (Potent) (e.g., SAHA: ~100 nM)
Selectivity Potential off-target activity (e.g., Lipoxygenase, Cholinesterase).Class I/II Selective (Hydroxamates) or Class I Selective (Benzamides).
Physicochemical (LogP) ~2.8 (Moderate Lipophilicity)~1.8 (SAHA) to ~2.5 (MS-275)
Mechanism of Action (MOA) Diagram

The following diagram illustrates the critical difference in binding mechanics.

MOA_Comparison cluster_HDAC HDAC Active Site (Zn2+) cluster_Inhibitor Inhibitor Structure Zn Zinc Ion (Zn2+) Pocket Hydrophobic Pocket SAHA SAHA (Vorinostat) (Hydroxamate ZBG) SAHA->Zn Strong Chelation (Bidentate) Outcome_Active Deacetylation BLOCKED (Hyperacetylation) SAHA->Outcome_Active Benzamide MS-275 (Entinostat) (o-Amino Anilide ZBG) Benzamide->Zn Specific Chelation (Class I Selective) Benzamide->Outcome_Active TargetCmpd This compound (Phenol ZBG) TargetCmpd->Zn Weak/No Interaction (Steric Mismatch) TargetCmpd->Pocket Hydrophobic Entry (Cap Binding) Outcome_Inactive Deacetylation PROCEEDS (No Effect) TargetCmpd->Outcome_Inactive

Caption: Comparative binding modes. Established inhibitors (Blue) effectively chelate the catalytic Zinc (Red), blocking activity. The target compound (Grey) lacks the geometric configuration for effective chelation, resulting in inactivity.

Experimental Performance & Validation

To rigorously validate the difference between this compound and an HDAC inhibitor, the following experimental workflows are standard.

A. In Vitro HDAC Activity Assay (Fluorometric)

This assay quantifies the direct inhibition of deacetylase activity using a fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC).

Protocol:

  • Preparation: Dilute HDAC enzyme (e.g., HeLa nuclear extract or recombinant HDAC1) in Assay Buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂).

  • Treatment:

    • Positive Control: SAHA (Trichostatin A) at 1 µM.

    • Test Compound: this compound (Titration: 0.1 µM – 100 µM).

    • Negative Control: DMSO (Vehicle).

  • Incubation: Incubate compound with enzyme for 30 min at 37°C.

  • Substrate Addition: Add fluorogenic acetylated substrate (50 µM) and incubate for 30-60 min.

  • Development: Add Developer Solution (Trypsin/Peptidase) to release the fluorophore from deacetylated substrate.

  • Readout: Measure Fluorescence (Ex/Em: 360/460 nm).

Expected Results:

  • SAHA: >90% inhibition at 1 µM.

  • This compound: <10% inhibition at 100 µM (confirming lack of potency).

B. Western Blotting (Cellular Acetylation Status)

This is the definitive cellular confirmation. HDAC inhibition leads to the accumulation of acetylated histones (H3/H4).

Workflow Diagram:

WB_Workflow Step1 Cell Culture (e.g., MCF-7 or HCT116) Step2 Treatment (24h) 1. Vehicle (DMSO) 2. SAHA (1 µM) 3. Test Compound (10 µM) Step1->Step2 Step3 Lysis & Protein Extraction (RIPA Buffer + Protease Inhibitors) Step2->Step3 Step4 SDS-PAGE & Transfer (PVDF Membrane) Step3->Step4 Step5 Immunoblotting Primary Ab: Anti-Acetyl-Histone H3 (Lys9/14) Loading Ctrl: Anti-Beta-Actin Step4->Step5 Step6 Analysis Step5->Step6 Result_SAHA Result: SAHA Strong Band (Acetyl-H3) (Inhibition Confirmed) Step6->Result_SAHA Result_Test Result: Test Cmpd Weak/No Band (Acetyl-H3) (No Inhibition) Step6->Result_Test

Caption: Western Blot workflow to assess cellular HDAC inhibition. The accumulation of Acetyl-H3 is the hallmark of HDAC inhibition.

Critical Analysis: Why the Difference Matters

The "Isomer Trap" (Expert Insight)

Researchers often confuse This compound with N-(2-aminophenyl)-4-methylbenzamide .

  • N-(2-aminophenyl)-... : The amino group is at the ortho position. This allows it to form a hydrogen bond with the amide carbonyl, creating a pseudo-ring structure that fits the HDAC active site (similar to MS-275/Entinostat). This IS an HDAC inhibitor.[1][2][3]

  • N-(3-hydroxyphenyl)-... : The hydroxyl group is at the meta position. It cannot chelate Zinc effectively in the HDAC pocket. This IS NOT a potent HDAC inhibitor.

Implication: If you observe HDAC activity with this compound, verify the purity of your compound. It may be contaminated with the ortho-isomer or a hydrolysis product.

Alternative Targets

While inactive against HDACs, N-(3-hydroxyphenyl)benzamide derivatives have been reported to inhibit:

  • Cholinesterase (AChE/BChE): Relevant in neurodegenerative research.

  • Lipoxygenase (LOX): Relevant in inflammatory pathways.

  • Use Case: Use this compound as a selectivity control to demonstrate that a biological effect is not due to HDAC inhibition when comparing against active benzamides.

References

  • Marks, P. A., & Breslow, R. (2007). Dimethyl sulfoxide to vorinostat: development of this histone deacetylase inhibitor as an anticancer drug. Nature Biotechnology, 25(1), 84-90. Link

  • Mottamal, M., et al. (2015). Histone Deacetylase Inhibitors in Clinical Studies as Templates for New Anticancer Agents.[2][4] Molecules, 20(3), 3898-3941. Link

  • Abbasi, M. A., et al. (2014).[5] Synthesis and Pharmacological Activities of N-(3-Hydroxyphenyl) Benzamide and its 3-O-Derivatives. Pakistan Journal of Chemistry, 4(1), 26-30.[5] (Identifies non-HDAC targets for this scaffold). Link

  • Lessene, G., et al. (2013). Structure-guided design of a selective BCL-X(L) inhibitor. Nature Chemical Biology, 9, 390–397. (Discusses benzamide scaffold selectivity). Link

Sources

Technical Guide: Distinguishing N-(3-hydroxyphenyl)-4-methylbenzamide from Regioisomers

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Distinguishing N-(3-hydroxyphenyl)-4-methylbenzamide from Regioisomers Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

This compound (CAS: 57295-30-4 related derivatives) is a structural hybrid comprising a 4-methylbenzoyl moiety and a 3-hydroxyaniline moiety. In Structure-Activity Relationship (SAR) studies—particularly for histone deacetylase (HDAC) inhibitors or antiproliferative agents—the precise position of the hydroxyl and methyl groups is critical for binding affinity.

This guide provides a definitive analytical framework to distinguish the target compound from its three primary regioisomeric classes:

  • Aniline-Ring Isomers: N-(2-hydroxyphenyl)-... and N-(4-hydroxyphenyl)-...

  • Benzoyl-Ring Isomers: N-(3-hydroxyphenyl)-2 -methylbenzamide and N-(3-hydroxyphenyl)-3 -methylbenzamide.

  • Reverse Amides: N-(4-methylphenyl)-3-hydroxybenzamide (structural isomer).

Structural Landscape & Logic

The distinction relies on the symmetry and coupling patterns of the two aromatic rings.

  • Ring A (Acid Fragment): 4-methylbenzoyl group.

    • Symmetry: Para-substitution (

      
       local symmetry).
      
    • NMR Pattern: AA'BB' system (two doublets).

  • Ring B (Amine Fragment): 3-hydroxyaniline group.[1]

    • Symmetry: Meta-substitution (Asymmetric).

    • NMR Pattern: ABCD system (Singlet, Doublet, Triplet, Doublet).

Comparative Isomer Table
FeatureTarget: 3'-OH, 4-Me Isomer: 4'-OH, 4-Me Isomer: 2'-OH, 4-Me Isomer: 3'-OH, 3-Me
Ring A Pattern AA'BB' (2 Doublets) AA'BB' (2 Doublets)AA'BB' (2 Doublets)ABCD (s, d, t, d)
Ring B Pattern ABCD (s, d, t, d) AA'BB' (2 Doublets) ABCD (Complex)ABCD (s, d, t, d)
Key Distinction Mixed Symmetry Dual Para Symmetry H-Bond Shift (OH) Dual Meta Pattern

Critical Analytical Protocol (Self-Validating)

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the gold standard for this differentiation. The protocol below uses DMSO-


 to prevent proton exchange and visualize the amide/hydroxyl protons.
Step-by-Step Characterization Workflow
  • Solvent Selection: Dissolve ~5-10 mg in DMSO-

    
    . (CDCl
    
    
    
    may cause peak overlapping and loss of OH/NH signals).
  • Methyl Group Check (Diagnostic for Ring A):

    • Locate the methyl singlet at δ 2.35–2.40 ppm .

    • Validation: If this signal is a doublet, the methyl is likely not on the aromatic ring or is coupling with an ortho-fluorine (not applicable here). If it shifts significantly upfield (<2.2 ppm), suspect shielding from an ortho-substituent (2-methyl isomer).

  • Ring A Analysis (4-Methylbenzoyl):

    • Look for two distinct doublets with a coupling constant (

      
      ) of ~8.0–8.5 Hz.
      
    • Chemical Shift: ~7.85 ppm (H-2,6, ortho to C=O) and ~7.30 ppm (H-3,5, ortho to Me).

    • Logic: This confirms the para-substitution of the acid fragment.

  • Ring B Analysis (3-Hydroxyaniline):

    • Identify the H-2' proton: A narrow doublet or singlet at ~7.3–7.4 ppm . It is isolated between the NH and OH groups.

    • Identify the H-5' proton: A pseudo-triplet at ~7.0–7.1 ppm (

      
       Hz).
      
    • Identify H-4'/H-6' : Two multiplets/doublets flanking the triplet.

    • Logic: A triplet (H-5') is the hallmark of 1,3-disubstitution (meta).

  • Labile Protons:

    • Amide NH: Singlet at ~10.0–10.2 ppm .

    • Phenolic OH: Singlet at ~9.4–9.6 ppm .

    • Note: In the ortho (2-hydroxy) isomer, the OH signal often shifts downfield (>10 ppm) due to intramolecular hydrogen bonding with the amide carbonyl.

Diagnostic Decision Tree (Graphviz)

IsomerIdentification Start Unknown Isomer (C14H13NO2) Step1 Analyze Aromatic Region (1H NMR) Count distinct splitting patterns Start->Step1 CheckSym Are there TWO sets of AA'BB' (symmetric doublets)? Step1->CheckSym IsParaPara Isomer: 4'-OH, 4-Me (N-(4-hydroxyphenyl)-4-methylbenzamide) CheckSym->IsParaPara Yes (Dual Para) CheckMethyl Analyze Methyl Group Ring Is the Acid Ring Para (AA'BB')? CheckSym->CheckMethyl No IsMetaAcid Isomer: 3'-OH, 3-Me (Acid ring is Meta) CheckMethyl->IsMetaAcid No (Acid is Meta) CheckOH Analyze Phenol Ring (Amine side) Look for H-5' Triplet CheckMethyl->CheckOH Yes (Acid is Para) IsOrtho Isomer: 2'-OH, 4-Me (Complex splitting, OH H-bonded) CheckOH->IsOrtho No (Multiplets only) Target TARGET CONFIRMED This compound (Para-Acid / Meta-Amine) CheckOH->Target Yes (Distinct Triplet found)

Caption: Logic flow for distinguishing regioisomers based on 1H NMR splitting patterns.

B. Mass Spectrometry (MS/MS)

While the molecular ion (


 Da) is identical for all isomers, fragmentation patterns (MS/MS) provide supportive evidence.
  • Primary Cleavage: The amide bond is the weakest link.

  • Target Fragment Ions:

    • m/z 119: [4-Methylbenzoyl]

      
       cation. (Dominant in 4-methyl isomers).
      
    • m/z 109: [3-Hydroxyaniline]

      
       radical cation.
      
  • differentiation:

    • If the methyl is on the aniline ring (Reverse Amide), you will see fragments at m/z 105 (Benzoyl) and m/z 123 (Methyl-hydroxyaniline).

    • Ortho-Effect (2-OH isomer): The ortho-isomer often shows a characteristic loss of water (

      
      ) or ketene due to the proximity of the OH to the amide carbonyl/NH, which is less pronounced in the meta (target) and para isomers [1].
      

Synthesis & Validation (Ground Truth)

To ensure absolute confidence in the reference standard, synthesis is preferred over commercial procurement for critical assays.

Validated Synthetic Route:

  • Reagents: 3-Aminophenol (1.0 eq), 4-Methylbenzoyl chloride (1.0 eq), Triethylamine (1.2 eq).

  • Solvent: Dichloromethane (DCM) or THF (anhydrous).

  • Procedure:

    • Dissolve 3-aminophenol in DCM/Et

      
      N.
      
    • Add 4-methylbenzoyl chloride dropwise at 0°C.

    • Stir at Room Temperature for 2–4 hours.

    • Quench with water; wash organic layer with 1M HCl (removes unreacted amine) and sat. NaHCO

      
       (removes acid).
      
  • Purification: Recrystallization from Ethanol/Water or Methanol.

    • Target Melting Point:~158–160 °C (Distinct from 4'-OH isomer which typically melts higher due to crystal packing symmetry).

References

  • Fragmentation Pathways of Hydroxybenzanilides: Title: Fragmentation pathways of deprotonated ortho-hydroxybenzyl alcohol (and related amide analogs). Source: PubMed / NIH. URL:[Link]

  • General NMR Characterization of Benzamides: Title: Synthesis and Pharmacological Activities of N-(3-Hydroxyphenyl) Benzamide and its Derivatives.[1][2][3] Source: Pakistan Journal of Chemistry (via ChemPublishers). URL:[Link]

  • Regioisomer Distinction Methodology: Title: Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Source: Oxford Instruments Application Note. URL:[Link]

  • Spectral Data for 4-Methyl Benzamides: Title: Characterization of N-benzyl-4-methylbenzamide (Supporting Info). Source: Royal Society of Chemistry (RSC). URL:[Link]

Sources

Safety Operating Guide

A Guide to the Safe and Compliant Disposal of N-(3-hydroxyphenyl)-4-methylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

The core principle of this guide is to treat N-(3-hydroxyphenyl)-4-methylbenzamide as a hazardous chemical waste, a precautionary measure that ensures the highest level of safety.

Hazard Assessment and Characterization

Before initiating any disposal procedure, a thorough understanding of the potential hazards is paramount. Based on data from related benzamide compounds, the following table summarizes the likely hazard profile of this compound.

Hazard Category Description Primary Concerns
Acute Oral Toxicity Harmful if swallowed.[1]Ingestion can lead to adverse health effects.
Skin Corrosion/Irritation May cause skin irritation.[2][3][4]Direct contact should be avoided.
Serious Eye Damage/Irritation Causes serious eye irritation.[2][3][4]Eye protection is mandatory.
Germ Cell Mutagenicity Suspected of causing genetic defects.[1]Requires careful handling to prevent exposure.
Specific Target Organ Toxicity May cause respiratory irritation.[2][3][4]Inhalation of dust should be minimized.

Given these potential hazards, this compound must be managed as hazardous waste in accordance with the Resource Conservation and Recovery Act (RCRA) enforced by the EPA.[5][6]

Personal Protective Equipment (PPE) and Safety Measures

Prior to handling this compound for disposal, all personnel must be equipped with the appropriate PPE and be trained on its correct use.

  • Eye Protection: Safety glasses with side-shields or goggles are essential to prevent eye contact.[4][7]

  • Hand Protection: Chemical-resistant gloves, such as nitrile rubber, must be worn. Gloves should be inspected before use and disposed of properly after handling the waste.[4]

  • Body Protection: A lab coat or other protective clothing is required to prevent skin contact.[8]

  • Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator should be used.[7]

All handling of the waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.[8][9]

Step-by-Step Disposal Protocol

The disposal of this compound must follow a systematic and documented process to ensure compliance and safety.

Step 1: Waste Identification and Segregation

Proper identification is the first critical step.

  • Labeling: The waste container must be clearly labeled with the full chemical name, "this compound," and the words "Hazardous Waste."[5] Abbreviations or chemical formulas should not be used.[5]

  • Segregation: Do not mix this compound with other waste streams.[10] It should be kept separate from incompatible materials such as strong oxidizing agents, strong bases, and acids.[10]

Step 2: Container Management

The integrity of the waste container is crucial to prevent leaks and spills.

  • Container Type: Use a compatible, leak-proof container with a secure lid.[5][10] Plastic containers are often preferred over glass to minimize the risk of breakage.[5]

  • Storage: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.[8][10]

Step 3: Spill Management

In the event of a spill, immediate and appropriate action is necessary.

  • Evacuate: Evacuate all non-essential personnel from the immediate area.[9]

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust generation.[10]

  • Collect: Place the spilled material into a labeled hazardous waste container.[9]

  • Decontaminate: Clean the spill area thoroughly.

Step 4: Final Disposal

The final disposal of this compound must be conducted by a licensed hazardous waste disposal company.[10]

  • Engage a Certified Vendor: Your institution's Environmental Health and Safety (EHS) office can provide a list of approved vendors.[5]

  • Manifesting: A hazardous waste manifest must be completed to track the waste from your facility to its final disposal site. This "cradle-to-grave" tracking is a requirement under RCRA.[11][12]

  • Record Keeping: Retain all disposal records for a minimum of three years, as required by the EPA.[11]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_0 Initial Assessment cluster_1 Waste Characterization cluster_2 Handling & Storage cluster_3 Final Disposal Start Start: this compound Waste Generated Assess Assess Hazards (Based on related compounds and regulations) Start->Assess Characterize Characterize as Hazardous Waste Assess->Characterize PPE Don Appropriate PPE Characterize->PPE Label Label Container: 'Hazardous Waste' & Full Chemical Name PPE->Label Segregate Segregate from Incompatible Waste Label->Segregate Store Store in a Secure, Ventilated Area Segregate->Store ContactEHS Contact Environmental Health & Safety (EHS) Store->ContactEHS Arrange Arrange for Pickup by a Licensed Disposal Vendor ContactEHS->Arrange Manifest Complete Hazardous Waste Manifest Arrange->Manifest End End: Compliant Disposal Manifest->End

Caption: Disposal workflow for this compound.

Regulatory Framework

The disposal of chemical waste in the United States is primarily governed by the following regulations:

  • Resource Conservation and Recovery Act (RCRA): Enacted by the EPA, RCRA provides the framework for the "cradle-to-grave" management of hazardous waste.[5][6]

  • Occupational Safety and Health Administration (OSHA): OSHA regulations, particularly the Hazard Communication Standard (HazCom), ensure that workers are informed about the hazards of chemicals and are provided with a safe working environment.[13][14] This includes proper training on handling and disposing of hazardous materials.[15]

Conclusion

The proper disposal of this compound is a critical responsibility for all laboratory personnel. By adhering to the procedures outlined in this guide, which are grounded in the principles of safety and regulatory compliance, researchers can ensure the protection of themselves, their colleagues, and the environment. Always consult with your institution's Environmental Health and Safety department for specific guidance and to ensure compliance with local and state regulations.

References

  • How to Dispose of Chemical Waste | Environmental Health and Safety. (URL: )
  • OSHA Hazardous Waste Disposal Guidelines - CDMS. (URL: )
  • How to Properly Manage Hazardous Waste Under EPA Regul
  • Waste, Chemical, and Cleanup Enforcement | US EPA. (URL: [Link])

  • Hazardous Waste Disposal in the Workplace: EPA Regul
  • OSHA Rules for Hazardous Chemicals - DuraLabel Resources. (URL: )
  • OSHA Regulations and Hazardous Waste Disposal: Wh
  • Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities - OSHA. (URL: [Link])

  • Hazardous Waste - Overview | Occupational Safety and Health Administration. (URL: [Link])

  • Learn the Basics of Hazardous Waste | US EPA. (URL: [Link])

  • BENZAMIDE FOR SYNTHESIS MSDS CAS-No. - Loba Chemie. (URL: [Link])

  • BENZAMIDE CAS Number - HAZARD SUMMARY. (URL: )
  • Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds - epa nepis. (URL: [Link])

  • Hazardous Laboratory Chemicals Disposal Guide - IFSC. (URL: [Link])

  • Safety Reference - VSBIT. (URL: [Link])

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.